1,5-Dibromopentane-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10Br2 |
|---|---|
Molecular Weight |
240.00 g/mol |
IUPAC Name |
1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
IBODDUNKEPPBKW-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
C(CCBr)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,5-Dibromopentane-d10: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,5-Dibromopentane-d10. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analog, 1,5-Dibromopentane, to provide a thorough understanding of its characteristics. This approach is based on the principle that isotopic labeling with deuterium does not significantly alter the chemical reactivity of a molecule, although it can affect reaction rates and metabolic pathways.
Chemical Structure and Identification
This compound is a deuterated form of 1,5-Dibromopentane where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses.
The chemical structure is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (for 1,5-Dibromopentane) | Value (for this compound) |
| Molecular Formula | C5H10Br2 | C5D10Br2 |
| Molecular Weight | 229.94 g/mol [1] | 240.0 g/mol |
| CAS Number | 111-24-0[1] | 1219802-90-0 |
| Appearance | Colorless to pale yellow liquid[1] | Not specified |
| Boiling Point | 110 °C at 15 mmHg[1] | Not specified |
| Melting Point | -34 °C | Not specified |
| Density | 1.688 g/mL at 25 °C[1] | Not specified |
| Refractive Index | n20/D 1.512 | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Presumed similar to non-deuterated form. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, it can be reasonably inferred that the synthesis would follow a similar pathway to its non-deuterated counterpart, starting with a deuterated precursor. A common method for synthesizing 1,5-Dibromopentane is through the bromination of 1,5-pentanediol.
Experimental Protocol: Synthesis of 1,5-Dibromopentane (Non-deuterated)
This protocol describes the synthesis of 1,5-Dibromopentane from 1,5-pentanediol. A similar procedure would likely be employed for the deuterated analog, starting with 1,5-pentanediol-d12.
Materials:
-
1,5-Pentanediol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
10% Sodium carbonate solution
-
Magnesium sulfate
-
500-mL three-necked flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Steam bath
Procedure:
-
Place 154 g (105 mL) of 48% HBr in a 500-mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add 130 g (71 mL) of concentrated sulfuric acid with stirring.
-
To the resulting ice-cold solution, add 35 g (0.33 mol) of redistilled commercial pentane-1,5-diol dropwise.
-
Allow the reaction mixture to stand for 24 hours.
-
Heat the mixture for 3 hours on a steam bath. The reaction mixture will separate into two layers.
-
Separate the lower layer and wash it successively with water, 10% sodium carbonate solution, and then water again.
-
Dry the product with magnesium sulfate.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for 1,5-Dibromopentane.
Chemical Reactivity and Applications
1,5-Dibromopentane is a versatile bifunctional electrophile due to the two reactive bromine atoms at either end of its five-carbon chain. This allows it to react with nucleophiles at both ends, which is useful for forming cyclic structures or extending carbon chains.[2] The deuterated form is expected to undergo the same types of reactions.
Nucleophilic Substitution Reactions
1,5-Dibromopentane readily undergoes nucleophilic substitution reactions. The bromine atoms act as good leaving groups, allowing for their replacement by a variety of nucleophiles.[3] This reactivity is fundamental to its use in the synthesis of more complex molecules.
The general mechanism for a nucleophilic substitution reaction with a generic nucleophile (Nu⁻) is depicted below.
Caption: General nucleophilic substitution pathway.
Applications in Synthesis
1,5-Dibromopentane and its deuterated analog are valuable intermediates in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[2]
-
Synthesis of Heterocyclic Compounds: It is frequently used to synthesize heterocyclic compounds, which are common structural motifs in many pharmaceutical agents.[2]
-
Formation of Grignard Reagents: It can be used to prepare the corresponding di-Grignard reagent, a powerful tool for forming new carbon-carbon bonds.
-
Polymer and Materials Science: It can act as a monomer or a cross-linking agent in polymerization reactions to create specialty polymers.[2]
The use of this compound in these applications allows researchers to trace the metabolic fate of the resulting molecules or to study reaction mechanisms in detail.
References
A Technical Guide to 1,5-Dibromopentane-d10 for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physical properties of 1,5-Dibromopentane-d10. Due to the limited availability of specific experimental data for the deuterated form, this document presents detailed information for the non-deuterated analogue, 1,5-Dibromopentane, and discusses the anticipated effects of deuteration.
Core Physical Properties
| Property | Value (for 1,5-Dibromopentane) |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Density | 1.688 g/mL at 25 °C[1] |
| Boiling Point | 110 °C at 15 mmHg[1] |
| Melting Point | -34 °C[1] |
| Refractive Index | n20/D 1.512 (lit.)[1] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform.[2] |
Note on Deuterated Compound:
The molecular formula for this compound is C₅D₁₀Br₂. The molecular weight is approximately 239.06 g/mol . The primary difference lies in the substitution of ten protium (¹H) atoms with deuterium (²H) atoms. This isotopic substitution is expected to influence the physical properties.
Expected Effects of Deuteration on Physical Properties
The replacement of hydrogen with deuterium can lead to measurable changes in the physical properties of a molecule, primarily due to the increased mass of deuterium.
-
Boiling Point: Deuterated compounds typically have a slightly higher boiling point than their non-deuterated counterparts. This is attributed to the stronger intermolecular van der Waals forces resulting from the lower vibrational frequency and amplitude of the C-D bond compared to the C-H bond.
-
Density: The density of this compound is expected to be higher than that of 1,5-Dibromopentane due to the greater mass of deuterium.
-
Refractive Index: The refractive index may also be slightly altered upon deuteration, though the change is generally small.
-
Spectroscopic Properties: The most significant difference will be observed in spectroscopic analysis. In Infrared (IR) spectroscopy, the C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the C-H vibrations. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium has a different gyromagnetic ratio and is NMR active, but it will not appear in a standard ¹H NMR spectrum. In ¹³C NMR, the coupling between carbon and deuterium (C-D) will differ from C-H coupling. Mass spectrometry will clearly show a higher molecular ion peak corresponding to the increased mass.
Experimental Protocols
For researchers who need to determine the precise physical properties of this compound, the following standard experimental methodologies can be employed.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
Place a few drops of the this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer.
-
Place the assembly in the Thiele tube or oil bath.
-
Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.
-
Weigh the filled pycnometer (m₂).
-
The mass of the liquid is m₂ - m₁.
-
To determine the exact volume of the pycnometer, repeat the procedure with a liquid of known density (e.g., deionized water) at the same temperature.
-
Calculate the density of this compound using the formula: Density = (mass of liquid) / (volume of pycnometer).
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Ensure the refractometer prisms are clean.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a small sample of this compound onto the prism.
-
Close the prisms and allow the sample to reach thermal equilibrium, which can be maintained by the circulating water bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
Research Workflow and Applications
This compound is a valuable tool for researchers, particularly in drug development and mechanistic studies, due to its utility as a deuterated building block. Deuterium labeling can be used to trace the metabolic fate of a molecule or to investigate reaction mechanisms. The increased stability of the C-D bond can also be exploited to create compounds with altered pharmacokinetic profiles (the "kinetic isotope effect").
References
Core Properties of 1,5-Dibromopentane and its Deuterated Analog
An In-Depth Technical Guide to 1,5-Dibromopentane-d10: Properties and Applications
This technical guide provides comprehensive information on this compound, a deuterated analog of 1,5-Dibromopentane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the fundamental physicochemical properties of this compound and presents a detailed experimental protocol for its application in a bioanalytical workflow.
1,5-Dibromopentane is a bifunctional alkylating agent used in various organic syntheses, including the preparation of heterocyclic compounds and as a cross-linking agent.[1] Its deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and its distinct mass, ensuring accurate and precise measurements.
The key quantitative data for both compounds are summarized in the table below for easy comparison.
| Property | This compound | 1,5-Dibromopentane |
| CAS Number | 1219802-90-0[1] | 111-24-0[2] |
| Molecular Formula | C₅D₁₀Br₂ | C₅H₁₀Br₂[2] |
| Molecular Weight | 240.00 g/mol [3] | 229.94 g/mol [2] |
Experimental Workflow: Quantification of 1,5-Dibromopentane in a Liquid Matrix
The following diagram illustrates a standard workflow for the quantification of 1,5-Dibromopentane in a liquid sample (e.g., plasma, wastewater, or a reaction mixture) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This method is a common application for such deuterated compounds in analytical chemistry.
Caption: Workflow for Quantitative Analysis of 1,5-Dibromopentane using GC-MS.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of 1,5-Dibromopentane in a liquid matrix, utilizing this compound as an internal standard. This protocol is based on standard analytical procedures.
Materials and Reagents
-
1,5-Dibromopentane (analyte standard)
-
This compound (internal standard)
-
Hexane (or other suitable extraction solvent, HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., human plasma, wastewater)
-
Calibration standards and quality control (QC) samples
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting : Pipette 500 µL of the liquid sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each tube, except for blank samples.
-
Vortexing : Briefly vortex the tubes for 10 seconds to ensure thorough mixing.
-
Extraction : Add 1 mL of hexane to each tube. Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifugation : Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Isolation : Carefully transfer the upper organic layer (hexane) to a clean glass tube, avoiding the aqueous layer and any precipitate.
-
Drying and Evaporation : Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution : Reconstitute the dried residue in 100 µL of hexane and transfer to a GC-MS autosampler vial with an insert.
GC-MS Analysis
-
Injection Volume : 1 µL
-
Inlet Temperature : 250°C
-
Injection Mode : Splitless
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 180°C
-
Hold: 2 minutes at 180°C
-
-
MS Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
1,5-Dibromopentane : Monitor characteristic ions (e.g., m/z 149, 151).
-
This compound : Monitor characteristic ions (e.g., m/z 159, 161).
-
Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peak areas for the selected ions of both 1,5-Dibromopentane and this compound.
-
Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.
-
Calibration Curve Construction : Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification of Unknowns : Determine the concentration of 1,5-Dibromopentane in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Technical Guide: 1,5-Dibromopentane-d10 - Isotopic Enrichment and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of 1,5-Dibromopentane-d10. It includes a summary of typical specifications, detailed methodologies for analysis, and visual representations of experimental workflows. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, particularly in applications requiring a thorough understanding of its isotopic and chemical characteristics.
Data Presentation
The following tables summarize the typical isotopic enrichment and chemical purity specifications for this compound and its non-deuterated analogue.
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥95% to 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
Table 2: Chemical Purity of this compound and 1,5-Dibromopentane
| Compound | Specification | Analytical Method |
| This compound | ≥95% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| 1,5-Dibromopentane | >97% to >99%[1][2][3][4][5] | Gas Chromatography (GC) |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity is critical for the reliable application of this compound. The following sections detail the typical experimental methodologies employed for these analyses.
Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. A combination of proton (¹H) and deuterium (²H) NMR provides a highly accurate assessment.
Principle: By comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the deuterium signals in the ²H NMR spectrum, the degree of deuteration can be quantified.
Generalized Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Identify and integrate the residual proton signals corresponding to the pentane backbone.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum of the same sample.
-
Identify and integrate the deuterium signals.
-
-
Calculation of Isotopic Enrichment:
-
The isotopic enrichment (atom % D) is calculated using the following formula:
-
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for assessing the chemical purity of volatile and semi-volatile compounds like this compound. It separates impurities from the main compound, and the mass spectrometer allows for their identification.
Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum for identification and quantification.
Generalized Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane, hexane).
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation of potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is analyzed to identify all eluted peaks.
-
The area of each peak is integrated.
-
The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
The mass spectrum of the main peak is compared to a reference spectrum to confirm the identity of this compound. Impurities can be tentatively identified by searching their mass spectra against a library (e.g., NIST).
-
Visualizations
The following diagrams illustrate the workflows for determining isotopic enrichment and chemical purity.
References
A Technical Guide to the NMR and Mass Spectrometry of 1,5-Dibromopentane-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,5-Dibromopentane-d10. Due to the limited availability of direct experimental data for the deuterated species, this paper presents a comprehensive examination of the spectral data for the non-deuterated analogue, 1,5-Dibromopentane, and extrapolates these findings to the deuterated compound. This approach offers a robust framework for the characterization of this compound in a research and drug development context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
In the case of fully deuterated this compound, the ¹H NMR spectrum is expected to show no signals, as all hydrogen atoms have been replaced by deuterium. However, for comparative purposes and to aid in the identification of any residual protonated impurities, the ¹H NMR data for 1,5-Dibromopentane is presented below.
Table 1: ¹H NMR Data for 1,5-Dibromopentane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.41 | Triplet | 4H | α-CH₂ (adjacent to Br) |
| 1.93 | Quintet | 4H | β-CH₂ |
| 1.58 | Quintet | 2H | γ-CH₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with minor upfield shifts of the carbon signals due to the isotopic effect of deuterium. The signals may also appear as multiplets due to C-D coupling.
Table 2: ¹³C NMR Data for 1,5-Dibromopentane
| Chemical Shift (δ) ppm | Assignment |
| 33.6 | α-C (adjacent to Br) |
| 32.7 | β-C |
| 25.7 | γ-C |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,5-Dibromopentane results in a characteristic fragmentation pattern. For this compound, the masses of the molecular ion and all fragments containing deuterium will be shifted by +10 atomic mass units (amu) compared to the non-deuterated compound.
Table 3: Mass Spectrometry Data for 1,5-Dibromopentane
| m/z | Relative Intensity (%) | Proposed Fragment |
| 228, 230, 232 | Low | [M]⁺ (Molecular Ion) |
| 149, 151 | Moderate | [M - Br]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 238, 240, 242 | Low | [M]⁺ (Molecular Ion) |
| 159, 161 | Moderate | [M - Br]⁺ |
| 79 | High | [C₅D₉]⁺ |
| 46 | Base Peak | [C₃D₅]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe. The molecules are ionized by a beam of electrons (typically at 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Technical Guide: Synthesis and Characterization of 1,5-Dibromopentane-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and characterization of 1,5-dibromopentane-d10. Given the absence of a directly published synthesis for this specific isotopologue, this document outlines a robust synthetic strategy based on established chemical transformations and provides predicted characterization data. This guide is intended to serve as a valuable resource for researchers requiring this compound for applications such as metabolic studies, mechanistic investigations, or as a heavy-labeled internal standard in quantitative mass spectrometry.
Introduction
This compound (C₅D₁₀Br₂) is the deuterated analogue of 1,5-dibromopentane, a versatile bifunctional alkylating agent used in the synthesis of various organic compounds, including pharmaceuticals and materials. The incorporation of deuterium atoms can significantly alter the metabolic fate of a molecule, often leading to a longer biological half-life due to the kinetic isotope effect. This makes this compound a valuable tool in drug discovery and development for studying the pharmacokinetics and metabolism of parent compounds.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step process commencing with the preparation of the deuterated precursor, pentane-1,5-diol-d12, followed by its bromination.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Pentane-1,5-diol-d12
The key intermediate, pentane-1,5-diol-d12, can be synthesized via the reduction of a fully deuterated glutaric acid, glutaric acid-d8.
2.1.1. Preparation of Glutaric acid-d8
While glutaric acid-d4 is commercially available, achieving full deuteration at all methylene positions (glutaric acid-d8) requires a specific protocol. A plausible method involves H/D exchange under basic or acidic conditions using D₂O as the deuterium source. Given the acidity of α-protons to a carbonyl group, this exchange is feasible.
2.1.2. Reduction of Glutaric acid-d8 to Pentane-1,5-diol-d12
The reduction of the dicarboxylic acid to the corresponding diol is a standard transformation. A robust method for this is the use of a strong reducing agent like lithium aluminum deuteride (LiAlD₄) to ensure the hydroxyl protons are also deuterium atoms. Alternatively, catalytic hydrogenation with deuterium gas (D₂) over a suitable catalyst could be employed.
Step 2: Synthesis of this compound from Pentane-1,5-diol-d12
The conversion of the deuterated diol to the desired dibromide can be achieved using hydrobromic acid (HBr). This is a well-established reaction for the synthesis of the non-deuterated analogue.
Experimental Protocols
Synthesis of Pentane-1,5-diol-d12
Materials:
-
Glutaric acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated hydrochloric acid (DCl) in D₂O
Procedure for Deuteration of Glutaric Acid:
-
In a round-bottom flask equipped with a reflux condenser, dissolve glutaric acid in an excess of D₂O.
-
Add a catalytic amount of NaOD solution to raise the pH and facilitate H/D exchange.
-
Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to ensure complete exchange at all methylene positions.
-
Cool the reaction mixture and neutralize with DCl in D₂O.
-
Remove the D₂O under reduced pressure to obtain crude glutaric acid-d8. The product can be purified by recrystallization from a suitable solvent.
Procedure for Reduction of Glutaric acid-d8:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlD₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of glutaric acid-d8 in anhydrous THF to the LiAlD₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of D₂O, followed by a 15% NaOD solution in D₂O, and finally more D₂O.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude pentane-1,5-diol-d12.
-
Purify the product by vacuum distillation.
Synthesis of this compound
Materials:
-
Pentane-1,5-diol-d12
-
48% Hydrobromic acid (HBr) in water
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine pentane-1,5-diol-d12 and 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for several hours.
-
After cooling to room temperature, separate the lower organic layer containing the product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude this compound by vacuum distillation.
Characterization Data
The following tables summarize the expected and known characterization data for this compound and its non-deuterated analogue for comparison.
Table 1: Physicochemical Properties
| Property | 1,5-Dibromopentane | This compound (Predicted) |
| Molecular Formula | C₅H₁₀Br₂ | C₅D₁₀Br₂ |
| Molecular Weight | 229.94 g/mol | 239.99 g/mol |
| Boiling Point | 222 °C at 760 mmHg | Slightly higher than non-deuterated |
| Density | 1.688 g/mL at 25 °C | Slightly higher than non-deuterated |
| Refractive Index | n20/D 1.513 | Similar to non-deuterated |
Table 2: Spectroscopic Data
| Technique | 1,5-Dibromopentane | This compound (Predicted) |
| ¹H NMR | δ ~3.4 (t, 4H), ~1.9 (p, 4H), ~1.6 (p, 2H) | No significant signals expected due to deuteration. |
| ¹³C NMR | δ ~33.8, ~32.6, ~25.5 | Signals expected around δ ~33.8, ~32.6, ~25.5, potentially showing C-D coupling. |
| Mass Spec (EI) | m/z 230, 228, 232 (M⁺), 151, 149 (M-Br)⁺, 69 (C₅H₉)⁺ | m/z 240, 238, 242 (M⁺), 159, 157 (M-Br)⁺, 79 (C₅D₉)⁺ |
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the key workflows described in this guide.
Caption: Detailed experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the characterization of this compound.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrobromic acid and Sulfuric acid: These are corrosive and can cause severe burns. Handle with extreme care.
-
Lithium aluminum deuteride: This is a highly reactive and flammable solid. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
1,5-Dibromopentane: This is an irritant. Avoid contact with skin and eyes.
Conclusion
This technical guide provides a detailed, albeit theoretical, pathway for the synthesis and characterization of this compound. The proposed methods are based on well-established organic transformations and are expected to be high-yielding. The predicted characterization data will be crucial for confirming the identity and purity of the final product. This guide should serve as a solid foundation for any research group embarking on the synthesis of this valuable isotopically labeled compound.
A Technical Guide to the Solubility of 1,5-Dibromopentane-d10 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromopentane-d10, a deuterated isotopologue of 1,5-Dibromopentane. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and as an internal standard in analytical methods. This document outlines its expected solubility profile based on data from its non-deuterated counterpart, details standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Introduction: The Impact of Deuteration on Solubility
Solubility Profile of 1,5-Dibromopentane
1,5-Dibromopentane is a relatively nonpolar compound due to its five-carbon aliphatic chain, which dictates its solubility behavior according to the "like dissolves like" principle.[3][5] Its two bromine atoms add some polarity, but the overall character remains hydrophobic. The following table summarizes its solubility in a range of common laboratory solvents.
| Solvent Category | Solvent Name | Formula | Solubility Classification | Citation |
| Nonpolar | Hexane | C₆H₁₄ | Soluble | [5] |
| Benzene | C₆H₆ | Soluble | [6][7] | |
| Carbon Tetrachloride | CCl₄ | Slightly Soluble | [6] | |
| Polar Aprotic | Chloroform | CHCl₃ | Soluble | [5][6][7][8] |
| Acetone | C₃H₆O | Soluble | [5] | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Miscible | [9] | |
| Polar Protic | Water | H₂O | Insoluble | [5][6][7][10] |
| Methanol | CH₃OH | Sparingly Soluble | [8] |
Experimental Protocols for Solubility Determination
To empirically verify the solubility of this compound, the following standard laboratory protocols can be employed.
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.
-
Preparation : Dispense 1 mL of the selected solvent into a clean, dry test tube.
-
Solute Addition : Add approximately 2-3 drops (or ~50 µL) of this compound to the solvent.
-
Mixing : Cap the test tube and shake it vigorously for 10-20 seconds.[11] A vortex mixer can be used for more thorough agitation.[12]
-
Observation : Allow the mixture to stand for at least 30 seconds and observe the result against a contrasting background.[11]
-
Soluble/Miscible : The mixture forms a single, clear, homogeneous phase.[8][10]
-
Insoluble/Immiscible : The mixture is cloudy, forms two distinct layers, or visible droplets of the solute remain suspended.[8][10][13]
-
Partially Soluble : The mixture may appear slightly cloudy, or a significant portion of the solute dissolves while a small amount remains as a separate phase.
-
-
Documentation : Record the observations for each solvent tested.
This protocol determines the maximum mass of solute that can dissolve in a given volume of solvent at a specific temperature.
-
Sample Preparation : Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial or flask. The presence of an undissolved phase is necessary to ensure the solution is saturated.
-
Equilibration : Seal the container to prevent solvent evaporation. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant, recorded temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the mixture to stand at the same constant temperature until the undissolved solute has completely settled, leaving a clear supernatant.
-
Sample Extraction : Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.
-
Solvent Evaporation : Transfer the aliquot of the saturated solution to a pre-weighed, clean, dry vial. Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.
-
Calculation : Weigh the vial containing the solute residue. The difference between this final weight and the initial weight of the empty vial gives the mass of the dissolved this compound.
-
Data Expression : Calculate the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Solubility Testing Workflow
The following diagram illustrates a logical workflow for the qualitative assessment of the solubility of this compound.
Caption: A flowchart illustrating the decision-making process for the qualitative solubility analysis of this compound.
References
- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. csub.edu [csub.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Miscibility - Wikipedia [en.wikipedia.org]
- 9. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 10. sciencenotes.org [sciencenotes.org]
- 11. saltise.ca [saltise.ca]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
An In-depth Technical Guide on the Safe Handling of 1,5-Dibromopentane-d10
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical and Physical Properties
1,5-Dibromopentane-d10 is a deuterated form of 1,5-dibromopentane. The substitution of hydrogen with deuterium increases the molecular weight but is not expected to significantly alter the chemical reactivity or hazards associated with the molecule.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1219802-90-0 | [1] |
| Molecular Formula | C₅D₁₀Br₂ | [1] |
| Molecular Weight | 240 g/mol | [1] |
| Appearance | Light brown or clear colorless to yellow-brown liquid | [2][3] |
| Boiling Point | 110 °C at 15 mmHg | |
| Melting Point | -34 °C | |
| Density | 1.688 g/mL at 25 °C | |
| Vapor Density | 8 (vs air) | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents like hexane, chloroform, and acetone. | [3][4][5] |
| Refractive Index | n20/D 1.512 | |
| Flash Point | > 110 °C |
Section 2: Hazard Identification and GHS Classification
Based on the data for 1,5-Dibromopentane, the deuterated compound should be handled as a hazardous substance.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Flammable Liquids | Category 4 | Combustible liquid |
Hazard Pictograms:
-
GHS07: Exclamation Mark[7]
Precautionary Statements:
| Code | Statement |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6][8] |
| P270 | Do not eat, drink or smoke when using this product.[4][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][9] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Section 3: Experimental Protocols and Handling Procedures
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[7]
3.2 Safe Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[6]
3.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Keep away from heat, sparks, and flame.[6]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4][6]
3.4 Spill and Leak Procedures
-
Evacuate Personnel: Evacuate unnecessary personnel from the area.[7]
-
Ventilate Area: Ensure adequate ventilation.[7]
-
Contain Spill: Soak up the spill with inert absorbent material (e.g., sand, silica gel, universal binder).[6]
-
Collect Waste: Collect the absorbed material into a suitable, closed container for disposal.[6][7]
-
Decontaminate Area: Clean the spill area thoroughly.
-
Environmental Precautions: Do not let the chemical enter the environment.[6][7]
3.5 First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]
-
If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[7]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[6]
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]
-
Specific Hazards: Combustible liquid.[6] Containers may explode when heated.[10]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Section 5: Logical Workflow for Handling this compound
The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemos.de [chemos.de]
- 10. kscl.co.in [kscl.co.in]
Commercial Suppliers of High-Purity 1,5-Dibromopentane-d10: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental outcomes. 1,5-Dibromopentane-d10, a deuterated analog of 1,5-dibromopentane, serves as a valuable building block in organic synthesis and a stable isotope-labeled internal standard for mass spectrometry-based applications. This technical guide provides an in-depth overview of commercial suppliers offering high-purity this compound, along with relevant technical data to aid in procurement decisions.
Supplier and Product Overview
Several reputable chemical suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. The following table summarizes the key quantitative information for this compound available from prominent commercial suppliers.
| Supplier | CAS Number | Molecular Weight | Isotopic Enrichment | Purity | Available Quantities |
| MedChemExpress | 1219802-90-0 | 240.00 | Not specified | Not specified | Inquire for details |
| Clinivex | 1219802-90-0 | 240.00 | 99 atom % D[1] | Not specified | 0.1 g, 0.25 g[1] |
| Pharmaffiliates | 1219802-90-0 | 240.00 | Not specified | High Purity | Inquire for details[2] |
| CymitQuimica (distributor for Toronto Research Chemicals) | 1219802-90-0 | Not specified | Not specified | Not specified | Inquire for details[3] |
Experimental Protocols
While specific experimental protocols for the direct use of this compound are often application-dependent and developed in-house by research laboratories, general methodologies for the application of deuterated compounds in drug development are well-established.
A common application of deuterated compounds like this compound is in pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS). In such studies, the deuterated compound is used as an internal standard. The following is a generalized workflow:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile). A series of working standards are then prepared by serial dilution.
-
Sample Preparation: The biological matrix (e.g., plasma, urine, tissue homogenate) is spiked with a known concentration of the this compound internal standard. The analyte of interest (the non-deuterated counterpart) is then extracted using an appropriate method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS Analysis: The extracted sample is injected into an LC-MS system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent and daughter ions of both the analyte and the deuterated internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.
Visualizing Workflows and Relationships
To further illustrate the application and sourcing of deuterated compounds, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a decision-making process for supplier selection.
References
Methodological & Application
Application Note: Quantification of 1,5-Dichloropentane in Environmental Samples using 1,5-Dibromopentane-d10 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1,5-dichloropentane in environmental water samples. To ensure accuracy and precision, a deuterated internal standard, 1,5-dibromopentane-d10, is employed to compensate for variations during sample preparation and analysis. The protocol provides a comprehensive guide, from sample extraction to data interpretation, and is suitable for laboratories conducting environmental monitoring or related research.
Introduction
1,5-Dichloropentane is a halogenated organic compound that can be present in the environment due to industrial activities. Accurate quantification of such compounds is crucial for assessing environmental impact and ensuring regulatory compliance. The use of an internal standard is essential in LC-MS analysis to correct for potential matrix effects and variations in instrument response.[1][2][3] A stable isotope-labeled internal standard, such as this compound, is the preferred choice as it shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[1][4][5] This co-elution and similar ionization behavior lead to more accurate and precise quantification.[4]
Experimental Protocols
Materials and Reagents
-
1,5-Dichloropentane (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Environmental water samples
Instrumentation
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Load 100 mL of the water sample, previously spiked with a known concentration of this compound internal standard, onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove any interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS Method
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) |
| Monitored Ions | 1,5-Dichloropentane: [M+H]⁺; this compound: [M+H]⁺ |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,540 | 1,150,000 | 0.0109 |
| 5 | 63,200 | 1,165,000 | 0.0542 |
| 10 | 128,900 | 1,148,000 | 0.1123 |
| 50 | 645,300 | 1,155,000 | 0.5587 |
| 100 | 1,295,000 | 1,160,000 | 1.1164 |
| 500 | 6,510,000 | 1,152,000 | 5.6510 |
Linearity: The calibration curve demonstrated excellent linearity over the concentration range of 1-500 ng/mL, with a correlation coefficient (R²) of >0.999.
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.
| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 75 | 76.2 | 101.6 | 3.1 |
| High | 400 | 395.5 | 98.9 | 2.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 1,5-dichloropentane.
Caption: Principle of internal standard correction for variability.
Conclusion
The developed LC-MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of 1,5-dichloropentane in environmental water samples. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response, leading to high-quality quantitative data. This protocol is well-suited for routine environmental analysis and research applications.
References
Application Note: 1,5-Dibromopentane-d10 for the Synthesis of Deuterated Tracers in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite fluxes. Deuterium-labeled compounds, in particular, offer a non-radioactive method for tracing the metabolic fate of molecules in vitro and in vivo. 1,5-Dibromopentane-d10, a deuterated aliphatic dibromide, serves as a versatile building block for the chemical synthesis of a variety of deuterated molecules. This application note provides detailed protocols for the synthesis of a deuterated fatty acid using this compound and its subsequent application as an internal standard in mass spectrometry-based metabolic studies.
Introduction
Metabolic studies are crucial for understanding disease states, drug metabolism, and the overall physiological condition of an organism. The use of stable isotopes, such as deuterium (²H), has become an indispensable tool in metabolomics.[1] Deuterium labeling allows for the tracing of metabolic pathways, the quantification of metabolite turnover, and the identification of unknown metabolites.[2] The low natural abundance of deuterium (0.015%) ensures that the signal from an administered deuterated substrate is easily distinguishable from the background.[2]
While deuterated water (D₂O) and glucose are commonly used for global metabolic labeling, the synthesis of specific deuterated molecules allows for targeted investigation of particular pathways.[3] this compound is a deuterated chemical intermediate that can be employed in the synthesis of various deuterated compounds, including fatty acids, amino acids, and other metabolites.[4][5] These synthesized deuterated molecules can then be used as tracers to follow their metabolic fate or as internal standards for accurate quantification in mass spectrometry.[6][7]
This document outlines a protocol for the synthesis of a deuterated fatty acid using this compound and its application as an internal standard for the quantification of its unlabeled counterpart in a biological matrix.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₅D₁₀Br₂ |
| Molecular Weight | 239.99 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Deuterium Incorporation | ≥ 98% |
Table 2: Example Quantitative Data from a Spiking Experiment
This table illustrates the expected data from an experiment where a known amount of a synthesized deuterated fatty acid (Internal Standard) is spiked into a biological sample to quantify the endogenous (unlabeled) fatty acid.
| Sample ID | Endogenous Fatty Acid Peak Area (Unlabeled) | Deuterated Fatty Acid Peak Area (Internal Standard) | Calculated Concentration of Endogenous Fatty Acid (µM) |
| Control 1 | 150,000 | 500,000 | 30 |
| Control 2 | 165,000 | 510,000 | 32.4 |
| Treated 1 | 300,000 | 490,000 | 61.2 |
| Treated 2 | 320,000 | 505,000 | 63.4 |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Heptadecanoic Acid-d10
This protocol describes a hypothetical synthesis of a deuterated C17 fatty acid using this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromododecane
-
Potassium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Malonic Ester Synthesis (Step 1):
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethyl malonate to the solution while stirring.
-
Add this compound dropwise to the reaction mixture and reflux for 4-6 hours.
-
After cooling, add 1-bromododecane and reflux for another 8-12 hours.
-
-
Hydrolysis and Decarboxylation (Step 2):
-
Cool the reaction mixture to room temperature and add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture for 2-4 hours to hydrolyze the ester groups.
-
Remove the ethanol by rotary evaporation.
-
Add water to dissolve the potassium salt and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer with cold hydrochloric acid to precipitate the dicarboxylic acid.
-
Heat the mixture to induce decarboxylation, yielding the deuterated heptadecanoic acid-d10.
-
-
Purification:
-
Extract the deuterated fatty acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purify the product by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure and deuterium incorporation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Use of Deuterated Heptadecanoic Acid-d10 as an Internal Standard
This protocol details the use of the synthesized deuterated fatty acid as an internal standard for quantifying endogenous heptadecanoic acid in a plasma sample by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Synthesized deuterated heptadecanoic acid-d10
-
Plasma samples
-
Methanol
-
Chloroform
-
Internal standard solution (deuterated heptadecanoic acid-d10 in methanol)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution of a known concentration.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
-
Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to convert the fatty acids to their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column and temperature program to separate the fatty acid methyl esters.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of the unlabeled and deuterated heptadecanoic acid-TMS esters.
-
-
Quantification:
-
Integrate the peak areas for the specific m/z values of the unlabeled and deuterated fatty acid derivatives.
-
Calculate the concentration of the endogenous heptadecanoic acid using the ratio of the peak area of the unlabeled analyte to the peak area of the deuterated internal standard and a pre-determined calibration curve.
-
Visualizations
Caption: Overall workflow from synthesis to application.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Application Notes: Elucidating Reaction Mechanisms with 1,5-Dibromopentane-d10 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in the detailed study of chemical reaction mechanisms. 1,5-Dibromopentane-d10, a deuterated analog of 1,5-dibromopentane, serves as an effective tracer in mechanistic studies, particularly in the synthesis of heterocyclic compounds such as piperidines. The substitution of hydrogen with deuterium atoms allows researchers to track the fate of specific atoms throughout a reaction sequence, providing insights into bond-forming and bond-breaking steps, reaction intermediates, and potential kinetic isotope effects. These studies are crucial in drug development for understanding synthetic pathways, optimizing reaction conditions, and ensuring the desired molecular architecture.
Principle of Isotopic Labeling and Tracer Studies
The core principle behind using this compound as a tracer lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass difference leads to a lower vibrational frequency of C-D bonds compared to C-H bonds, resulting in a slightly higher bond dissociation energy for C-D bonds. This difference can influence reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). By analyzing the position and distribution of deuterium atoms in the reaction products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the reaction pathway can be elucidated.
Application: Mechanistic Study of Piperidine Synthesis
A common application of 1,5-dibromopentane is in the synthesis of piperidine rings through reaction with a primary amine. The generally accepted mechanism involves a double SN2 reaction. However, the use of this compound can provide definitive evidence for this pathway and rule out alternative mechanisms.
In this application note, we will focus on the reaction of a primary amine (R-NH₂) with this compound to form an N-substituted piperidine-d10.
Reaction Scheme:
By analyzing the final piperidine product, we can confirm that all ten deuterium atoms are retained on the carbon skeleton, supporting a direct nucleophilic substitution mechanism where the C-D bonds remain intact throughout the reaction.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylpiperidine-d10
This protocol details the synthesis of N-benzylpiperidine-d10 from benzylamine and this compound.
Materials:
-
This compound (C₅D₁₀Br₂)
-
Benzylamine (C₆H₅CH₂NH₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and this compound (1.1 eq).
-
Stir the reaction mixture vigorously at reflux (approximately 82°C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-benzylpiperidine-d10.
Characterization:
-
¹H NMR: To confirm the absence of protons on the piperidine ring carbons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight and confirm the incorporation of ten deuterium atoms.
Data Presentation
Table 1: Mass Spectrometric Data for N-Benzylpiperidine Isotopologues
| Compound | Chemical Formula | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Deuterium Incorporation (%) |
| N-Benzylpiperidine | C₁₂H₁₇N | 175.1361 | - | 0 |
| N-Benzylpiperidine-d10 | C₁₂H₇D₁₀N | 185.1989 | 185.1992 | >98% |
Visualizations
Reaction Mechanism Workflow
Caption: Experimental workflow for the synthesis of N-benzylpiperidine-d10.
Proposed Reaction Mechanism
Application Notes and Protocols for Grignard Reaction of 1,5-Dibromopentane-d10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of deuterated cyclopentane via an intramolecular Grignard reaction using 1,5-Dibromopentane-d10. This procedure is particularly relevant for the synthesis of isotopically labeled internal standards for mass spectrometry, probes for metabolic studies, and in mechanistic investigations.
Introduction
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The use of deuterated starting materials, such as this compound, allows for the introduction of stable isotopic labels into molecules. In the case of 1,5-dihaloalkanes, the Grignard reagent, once formed at one carbon center, can undergo a facile intramolecular nucleophilic substitution at the other carbon-halogen bond to form a cyclic alkane. This protocol details the preparation of cyclopentane-d10 through the intramolecular cyclization of the Grignard reagent derived from this compound.
Safety Precautions
-
This compound , similar to its non-deuterated analog, is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Diethyl ether and Tetrahydrofuran (THF) are extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard reagents are highly reactive and moisture-sensitive. The reaction must be carried out under anhydrous (dry) conditions. All glassware must be thoroughly dried before use, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are flammable solids.
-
The reaction can be exothermic. Proper temperature control is crucial.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Grignard reaction of 1,5-Dibromopentane. Note that yields for the deuterated analog are expected to be similar.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Magnesium Turnings |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield of Cyclopentane-d10 | 70-85% |
Experimental Protocol
Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with manifold
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and distillation
Step-by-Step Procedure
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup:
-
Assemble the three-necked round-bottom flask with the reflux condenser, dropping funnel, and an inlet for inert gas.
-
Place a magnetic stir bar in the flask.
-
Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Initiation of Grignard Reagent Formation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine. The purple vapor of iodine will become visible upon gentle warming, which helps to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
-
Grignard Reaction and Intramolecular Cyclization:
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.
-
The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 2-3 hours to ensure complete reaction. The formation of the Grignard reagent and its subsequent intramolecular cyclization occur in the same pot.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
The resulting solution contains cyclopentane-d10. Due to its volatility, careful removal of the solvent by distillation at atmospheric pressure is recommended.
-
Further purification can be achieved by fractional distillation to isolate the pure cyclopentane-d10.
-
Visualizations
Caption: Reaction mechanism for the formation of Cyclopentane-d10.
Caption: Experimental workflow for Cyclopentane-d10 synthesis.
Application Note: Synthesis of Deuterated N-Benzylpiperidine-d10 as a Pharmaceutical Intermediate
Abstract
This application note details a robust protocol for the synthesis of N-benzylpiperidine-d10, a deuterated pharmaceutical intermediate, utilizing 1,5-dibromopentane-d10 and benzylamine. The incorporation of deuterium into pharmaceutical candidates can significantly enhance their metabolic profiles, leading to improved pharmacokinetic properties. This document provides a comprehensive experimental procedure, quantitative data analysis, and visual workflows to guide researchers, scientists, and drug development professionals in the preparation of deuterated heterocyclic scaffolds.
Introduction
Deuterium-labeled compounds are increasingly utilized in drug discovery and development to leverage the kinetic isotope effect. The substitution of hydrogen with deuterium at specific molecular positions can slow down metabolic processes, leading to a longer drug half-life, reduced toxic metabolites, and an overall improved therapeutic window. Piperidine moieties are prevalent in a vast array of pharmaceuticals, making deuterated piperidine intermediates valuable building blocks for novel drug candidates. This compound serves as an excellent starting material for the construction of a fully deuterated piperidine ring. This note describes the synthesis of N-benzylpiperidine-d10 through the cyclization of this compound with benzylamine.
Key Application: Synthesis of N-Benzylpiperidine-d10
The described protocol is a classical approach for the synthesis of N-substituted piperidines, adapted for a deuterated analogue. The reaction involves the nucleophilic substitution of the bromine atoms in this compound by the primary amine, benzylamine, leading to the formation of the deuterated piperidine ring.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-Benzylpiperidine-d10.
Experimental Protocol
Materials and Reagents:
-
This compound (Isotopic Purity: ≥98%)
-
Benzylamine (≥99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.17 mmol), anhydrous potassium carbonate (1.73 g, 12.5 mmol), and anhydrous acetonitrile (40 mL).
-
Add benzylamine (0.49 mL, 0.45 g, 4.17 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-benzylpiperidine-d10 as a colorless oil.
Results and Data
The following table summarizes the expected quantitative data for the synthesis of N-benzylpiperidine-d10.
| Parameter | Value |
| Yield | 75-85% |
| Isotopic Purity | ≥98% |
| Chemical Purity | >99% (by GC) |
| Appearance | Colorless oil |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ph). The absence of proton signals corresponding to the piperidine ring confirms the high level of deuteration.
-
¹³C NMR (101 MHz, CDCl₃): δ 138.5, 129.2, 128.1, 126.9, 64.0 (N-CH₂-Ph), signals for the deuterated piperidine ring carbons will be observed as low-intensity multiplets due to C-D coupling.
-
Mass Spectrometry (EI): m/z calculated for C₁₂H₇D₁₀N [M]⁺: 185.24; found: 185.2.
Visualizations
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of N-Benzylpiperidine-d10.
Logical Relationship of Deuteration Benefits:
Caption: Benefits of deuteration in drug development.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of N-benzylpiperidine-d10, a valuable deuterated intermediate for pharmaceutical research. The straightforward procedure and high anticipated yields make this a practical approach for accessing deuterated piperidine scaffolds. The principles described herein can be extended to the synthesis of a variety of other deuterated N-substituted piperidines by selecting the appropriate primary amine.
Application Notes and Protocols for the Synthesis of Deuterated Polymers Using 1,5-Dibromopentane-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated polymers, in which hydrogen atoms are strategically replaced with their heavier isotope, deuterium, offer unique properties that are highly valuable in a range of scientific and industrial applications. The substitution of protium with deuterium can significantly alter the physicochemical characteristics of a polymer, leading to enhanced thermal and oxidative stability, and providing distinct spectroscopic signatures.[1] These attributes make deuterated polymers indispensable tools in fields such as neutron scattering for morphological studies, as internal standards in mass spectrometry for improved analytical precision, and in the development of advanced drug delivery systems.[1][2]
1,5-Dibromopentane-d10 is a versatile deuterated building block for the synthesis of a variety of deuterated polymers through step-growth polymerization. Its bifunctional nature, with two reactive bromine atoms at either end of a deuterated five-carbon chain, allows for its incorporation into polymer backbones via reactions with various co-monomers such as diols, dithiols, and diamines. This document provides detailed application notes and protocols for the synthesis of deuterated polymers utilizing this compound.
Applications of Deuterated Polymers Synthesized from this compound
The incorporation of the deuterated pentylene chain from this compound into a polymer can impart several advantageous properties and enable specific applications:
-
Neutron Scattering: Deuterated polymers are crucial for small-angle neutron scattering (SANS) studies. The significant difference in the neutron scattering length density between protium and deuterium allows for "contrast matching" techniques, enabling detailed investigation of polymer morphology, conformation, and dynamics in blends and solutions.[3][4]
-
Enhanced Material Properties: The replacement of C-H bonds with stronger C-D bonds can lead to polymers with increased resistance to thermal and oxidative degradation, potentially extending the material's lifespan and performance in demanding environments.[1]
-
Mass Spectrometry Standards: Polymers synthesized with this compound can serve as well-defined internal standards for mass spectrometry-based quantification of their non-deuterated analogs. This is particularly useful in polymer degradation studies and analysis of polymeric drug delivery systems.
-
Drug Delivery and Biomedical Applications: The enhanced stability of deuterated polymers can be advantageous in designing more robust and controlled-release drug delivery vehicles.
Synthesis of Deuterated Polymers via Step-Growth Polymerization
The most common method for incorporating this compound into a polymer chain is through step-growth polymerization, specifically polycondensation reactions. In this type of polymerization, bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[5]
General Principles of Polycondensation with this compound
This compound acts as an electrophilic monomer that reacts with nucleophilic co-monomers. The general reaction scheme involves the nucleophilic substitution of the bromine atoms by the functional groups of the co-monomer (e.g., hydroxyl, thiol, or amine groups), leading to the formation of a new covalent bond and the elimination of a small molecule (e.g., HBr, which is typically neutralized by a base).
To achieve high molecular weight polymers, the reaction must proceed to a high conversion, and the stoichiometry of the reacting functional groups should be precisely controlled.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of deuterated polyethers and polyesters using this compound.
Protocol 1: Synthesis of a Deuterated Polyether via Williamson Ether Synthesis
This protocol describes the synthesis of a deuterated poly(alkylene ether) by the reaction of this compound with a diol in the presence of a base.
Reaction Scheme:
n Br-(CD₂)₅-Br + n HO-R-OH + 2n Base → [-(CD₂)₅-O-R-O-]n + 2n Base·HBr
Where R is an aliphatic or aromatic group.
Materials:
-
This compound (MW: 239.99 g/mol )
-
Bisphenol A (or other suitable diol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Addition funnel
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble a three-necked flask with a Dean-Stark trap, condenser, magnetic stirrer, and nitrogen inlet.
-
Azeotropic Dehydration: To the flask, add Bisphenol A (1.0 eq), potassium carbonate (2.2 eq), and toluene. Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove any traces of water. The water will collect in the Dean-Stark trap.
-
Solvent Exchange: After complete water removal, cool the reaction mixture and remove the toluene under reduced pressure.
-
Monomer Addition: Add anhydrous DMF to the flask to dissolve the reactants. Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Polymerization: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture using an addition funnel over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a vigorously stirred solution of methanol/water (e.g., 1:1 v/v) to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration, and wash it thoroughly with deionized water to remove any inorganic salts, followed by washing with methanol to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
The resulting deuterated polyether can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the incorporation of the deuterated pentylene units.[6]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyether.
Quantitative Data Summary Table:
| Parameter | Value |
| Molar Ratio (Diol:Dibromopentane-d10) | 1:1 |
| Base (K₂CO₃) Stoichiometry | 2.2 eq |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 85-95% |
| Mn (GPC) | 10,000 - 25,000 g/mol |
| PDI (GPC) | 1.5 - 2.5 |
Mandatory Visualizations
Experimental Workflow for Deuterated Polyether Synthesis
Caption: Experimental workflow for the synthesis of deuterated polyethers.
Signaling Pathway for Polyether Polycondensation
Caption: Reaction pathway for deuterated polyether synthesis.
Conclusion
The use of this compound as a monomer provides a straightforward and efficient route to a variety of deuterated polymers through step-growth polymerization. The protocols outlined in these application notes serve as a foundation for researchers to synthesize and tailor deuterated polymers with specific properties for advanced applications in materials science, analytical chemistry, and drug development. The ability to precisely introduce deuterium into the polymer backbone opens up new avenues for understanding polymer behavior and designing next-generation materials.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. measurlabs.com [measurlabs.com]
- 7. intertek.com [intertek.com]
Application Notes and Protocols for Quantitative NMR (qNMR) Applications of 1,5-Dibromopentane
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances.[1][2] The accuracy of qNMR relies on the use of a stable internal standard with known purity. This document outlines the potential applications and detailed protocols for using 1,5-Dibromopentane as an internal standard in qNMR analysis, particularly for the quantification of organic molecules soluble in non-polar solvents. While this document refers to 1,5-Dibromopentane, the principles can be extended to its deuterated analog, 1,5-Dibromopentane-d10, which would be advantageous in minimizing signal overlap in ¹H qNMR, assuming it contains a known quantity of residual protons for quantification.
Key Characteristics of 1,5-Dibromopentane as a qNMR Standard
An ideal qNMR internal standard should possess several key characteristics to ensure accurate and reproducible results.[3][4] 1,5-Dibromopentane exhibits several of these desirable properties:
-
Signal Simplicity: The ¹H NMR spectrum of 1,5-Dibromopentane is expected to show three distinct multiplets in the aliphatic region, arising from the three chemically non-equivalent methylene groups. This simple and well-resolved signal pattern can minimize overlap with analyte signals.
-
Chemical Stability: As an alkyl halide, 1,5-Dibromopentane is a relatively stable compound under typical qNMR experimental conditions, ensuring it does not react with the analyte or the solvent.[5]
-
Solubility: It is soluble in a range of common organic NMR solvents such as chloroform, acetone, and benzene, making it suitable for the analysis of non-polar to moderately polar analytes.[5]
-
Chemical Shift Range: Its proton signals appear in a region of the ¹H NMR spectrum (typically 1.5-3.5 ppm) that is often free from the signals of aromatic or other downfield protons, reducing the likelihood of signal overlap.
Quantitative Data Summary
The following table summarizes the key properties of 1,5-Dibromopentane relevant to its use as a qNMR internal standard.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂ | |
| Molecular Weight | 229.94 g/mol | [6] |
| Physical State | Liquid | |
| Boiling Point | 224.5 °C at 760 mmHg | |
| Density | 1.673 g/cm³ | |
| Solubility | Soluble in benzene and chloroform; insoluble in water. | [5] |
Experimental Protocols
A generalized experimental protocol for performing a qNMR analysis using 1,5-Dibromopentane as an internal standard is provided below. This protocol should be adapted based on the specific analyte and available instrumentation.
1. Materials and Reagents
-
Analyte of interest
-
1,5-Dibromopentane (or this compound with known proton content) of high purity (≥99.5%)
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6, Benzene-d6)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
2. Sample Preparation
-
Accurate Weighing: Accurately weigh a specific amount of the analyte and the 1,5-Dibromopentane internal standard into a clean, dry vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5:1 and 2:1 to ensure comparable signal intensities.
-
Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated NMR solvent. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL) of the prepared solution into a clean, dry NMR tube.
3. NMR Data Acquisition
The following are recommended starting parameters for a ¹H qNMR experiment. These should be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-90° | A 90° pulse provides the maximum signal, but a smaller angle can be used to shorten the relaxation delay. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | To ensure complete relaxation of all protons for accurate integration. |
| Acquisition Time (aq) | ≥ 3 seconds | To achieve good digital resolution. |
| Number of Scans (ns) | 8-64 (or more) | To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended). |
| Spectral Width (sw) | Sufficient to cover all analyte and standard signals | Typically 12-16 ppm for ¹H NMR. |
4. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the analyte and the 1,5-Dibromopentane internal standard.
-
Purity/Concentration Calculation: The purity or concentration of the analyte can be calculated using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
.dot
Caption: Experimental workflow for qNMR analysis.
.dot
Caption: Relationship of parameters in qNMR calculation.
References
- 1. bipm.org [bipm.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1,5-Dibromopentane-d10 for Elucidating Reaction Mechanisms through Kinetic Isotope Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1][2][3] It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] The most pronounced effects are typically observed when hydrogen (¹H) is replaced by deuterium (²H or D), owing to the significant relative mass difference which alters the zero-point vibrational energies of the C-H and C-D bonds.[2][3] A stronger C-D bond compared to a C-H bond generally leads to a slower reaction rate if this bond is broken in the rate-determining step, a phenomenon known as a primary kinetic isotope effect.[1][4]
1,5-Dibromopentane is a versatile bifunctional electrophile used in the synthesis of various cyclic and acyclic compounds, including pharmaceuticals and specialty chemicals.[5][6] Its deuterated analog, 1,5-dibromopentane-d10, serves as an invaluable probe for mechanistic studies. This document provides detailed application notes and protocols for the use of this compound in investigating kinetic isotope effects, thereby offering insights into reaction transition states and rate-determining steps.
Principle of Kinetic Isotope Effect (KIE)
The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD).
KIE = kH / kD
A KIE value significantly greater than 1 (typically 2-7 for primary C-H/C-D effects) indicates that the C-H bond is broken in the rate-determining step of the reaction.[2] Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not involved in the rate-limiting step.[1] Secondary KIEs, which are smaller, can provide information about changes in hybridization at the carbon atom during the reaction.[1][3]
Application: Elucidation of the E2 Elimination Mechanism
A classic application for this compound is in studying the mechanism of base-induced elimination reactions. The reaction of 1,5-dibromopentane with a strong, sterically hindered base is expected to proceed via an E2 mechanism to form 1,4-pentadiene. By comparing the reaction rates of the deuterated and non-deuterated substrates, the role of C-H bond cleavage in the rate-determining step can be unequivocally established.
Hypothetical Quantitative Data
The following table summarizes hypothetical rate constants and the calculated KIE for the E2 elimination of 1,5-dibromopentane and this compound with potassium tert-butoxide at 50°C.
| Substrate | Rate Constant (k) at 50°C (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 1,5-Dibromopentane (H10) | 2.45 x 10⁻⁴ | 6.8 |
| This compound (D10) | 3.60 x 10⁻⁵ |
The significant primary kinetic isotope effect of 6.8 strongly supports a mechanism where the C-H(D) bond is cleaved in the rate-determining step, which is characteristic of a concerted E2 elimination.
Experimental Protocols
1. Synthesis of this compound
A plausible synthetic route to this compound involves the deuteration of a suitable precursor, such as glutaric acid, followed by reduction and bromination.
-
Step 1: Deuteration of Glutaric Acid. Glutaric acid is repeatedly dissolved in D₂O with gentle heating and then evaporated to dryness under vacuum. This process exchanges the acidic protons for deuterium. To exchange the α- and β-protons, the resulting deuterated diacid is heated in a sealed tube with D₂O and a catalytic amount of a suitable catalyst (e.g., a rhodium or iridium complex) to facilitate H/D exchange at the C-H positions.
-
Step 2: Reduction to Pentane-1,5-diol-d10. The fully deuterated glutaric acid is then reduced to the corresponding diol using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous etheral solvent (e.g., THF-d8).
-
Step 3: Bromination to this compound. The resulting pentane-1,5-diol-d10 is converted to this compound using a standard brominating agent such as phosphorus tribromide (PBr₃) or by treatment with concentrated hydrobromic acid. Purification is achieved by distillation under reduced pressure.
2. Kinetic Measurement of the E2 Elimination Reaction
The rates of elimination for both 1,5-dibromopentane and this compound are determined by monitoring the disappearance of the starting material or the appearance of the product over time using gas chromatography (GC) or ¹H NMR spectroscopy.
-
Materials:
-
1,5-Dibromopentane
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
-
Procedure:
-
Prepare stock solutions of 1,5-dibromopentane and this compound of known concentrations in anhydrous tert-butanol containing the internal standard.
-
Prepare a stock solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Equilibrate both the substrate and base solutions to the desired reaction temperature (e.g., 50°C) in a thermostated water bath.
-
To initiate the reaction, mix equal volumes of the substrate and base solutions in a reaction vessel maintained at the constant temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC to determine the concentration of the remaining 1,5-dibromopentane or this compound relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration versus time. The slope of this plot will be the pseudo-first-order rate constant. The second-order rate constant is obtained by dividing the pseudo-first-order rate constant by the concentration of the base.
-
Visualizations
Caption: Concerted E2 elimination mechanism.
Caption: Experimental workflow for KIE studies.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]
- 6. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]
Application Note: Isotope-Coded Derivatization of Thiol-Containing Biomolecules with 1,5-Dibromopentane-d10 for Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, metabolomics, and analytical chemistry.
Introduction
The analysis of thiol-containing biomolecules, such as cysteine-containing peptides, proteins, and low-molecular-weight thiols like glutathione, is crucial for understanding cellular redox states, enzyme function, and drug metabolism.[1][2] Mass spectrometry (MS) is a powerful tool for these analyses, but the detection and quantification of low-abundance thiols can be challenging. Chemical derivatization can improve the ionization efficiency and provides a method for accurate quantification.[3][4]
This application note describes a method for the derivatization of thiols using 1,5-Dibromopentane and its deuterated analog, 1,5-Dibromopentane-d10. This isotope-coded derivatization strategy allows for the relative quantification of thiols in different sample populations (e.g., control vs. treated). The alkylation of the thiol group by 1,5-Dibromopentane introduces a stable covalent tag. By using a "light" (d0) and "heavy" (d10) version of the reagent to label two different samples, the relative abundance of specific thiol-containing molecules can be determined by comparing the peak intensities of the isotopic pair in the mass spectrum.
Principle of the Method
The method is based on the nucleophilic substitution reaction between the thiol group (-SH) of a biomolecule and one of the bromine atoms of 1,5-Dibromopentane. This reaction forms a stable thioether bond. To prevent cross-linking, the reaction is performed under conditions that favor mono-alkylation, and a quenching step is included to react with the second bromine atom.
For quantitative analysis, two samples are treated separately. The control sample is derivatized with the "light" 1,5-Dibromopentane (d0), and the experimental sample is derivatized with the "heavy" this compound. After derivatization and quenching, the two samples are mixed in a 1:1 ratio. The mixture is then analyzed by LC-MS/MS. The derivatized biomolecules will appear as doublet peaks in the mass spectrum, separated by 10 Da (the mass difference between the d10 and d0 tags). The ratio of the peak intensities of the heavy and light forms provides a precise measure of the relative abundance of the target biomolecule in the two samples.
Experimental Protocols
1. Materials and Reagents
-
1,5-Dibromopentane (light reagent)
-
This compound (heavy reagent)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT) for reduction of disulfides (optional)
-
Iodoacetamide (IAM) for blocking non-derivatized thiols (optional)
-
L-cysteine or other thiol-containing quenching agent
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
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Sample containing thiol biomolecules (e.g., protein lysate, plasma, cell extract)
2. Protocol for Derivatization of a Protein Sample
This protocol is designed for the relative quantification of cysteine-containing peptides from two protein samples.
-
Sample Preparation and Reduction (Optional):
-
Take 100 µg of protein from the control and treated samples in separate tubes.
-
Dissolve each sample in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).
-
To reduce disulfide bonds, add DTT to a final concentration of 10 mM.
-
Incubate at 56 °C for 30 minutes.
-
Cool the samples to room temperature.
-
-
Isotope-Coded Derivatization:
-
Prepare stock solutions of 1,5-Dibromopentane (d0) and this compound (d10) at 100 mM in ACN.
-
To the control sample, add the "light" 1,5-Dibromopentane stock solution to a final concentration of 20 mM.
-
To the treated sample, add the "heavy" this compound stock solution to a final concentration of 20 mM.
-
Incubate both samples in the dark at 37 °C for 1 hour.
-
-
Quenching:
-
Add L-cysteine to both samples to a final concentration of 50 mM to quench any unreacted 1,5-Dibromopentane.
-
Incubate at 37 °C for 20 minutes.
-
-
Alkylation of Remaining Thiols (Optional):
-
If a reduction step was performed, any remaining free thiols can be blocked by adding IAM to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Sample Cleanup and Digestion:
-
Precipitate the protein using a suitable method (e.g., acetone precipitation).
-
Resuspend the protein pellets in 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.
-
-
Final Sample Preparation for LC-MS/MS:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidify the combined sample with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Elute the peptides, dry them in a vacuum centrifuge, and reconstitute them in 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
Table 1: Mass Shifts of Common Biomolecules after Derivatization with 1,5-Dibromopentane
This table shows the theoretical monoisotopic mass increase upon mono-alkylation of common thiol-containing biomolecules. The second bromine is assumed to be replaced by a hydroxyl group after quenching.
| Biomolecule | Molecular Formula | Monoisotopic Mass (Da) | Derivatized Mass (Da) (d0 Tag) | Derivatized Mass (Da) (d10 Tag) | Mass Shift (Da) (d0) | Mass Shift (Da) (d10) |
| Cysteine | C₃H₇NO₂S | 121.0197 | 255.1133 | 265.1760 | +134.0936 | +144.1563 |
| Glutathione | C₁₀H₁₇N₃O₆S | 307.0838 | 441.1774 | 451.2401 | +134.0936 | +144.1563 |
| Cys-Peptide | Varies | Varies | Varies | Varies | +134.0936 | +144.1563 |
Table 2: Hypothetical Quantitative Data for a Cysteine-Containing Peptide
This table presents example data from an LC-MS/MS experiment comparing a control and treated sample. The peptide sequence is ACDEFIGHK, and the cysteine residue is derivatized.
| Peptide Sequence | Isotopic Label | m/z (z=2) | Peak Area | Peak Area Ratio (Heavy/Light) | Fold Change |
| AC(d0)DEFIGHK | Light (Control) | 555.74 | 1,250,000 | \multirow{2}{}{2.5} | \multirow{2}{}{2.5-fold increase} |
| AC(d10)DEFIGHK | Heavy (Treated) | 560.77 | 3,125,000 |
Visualization of Experimental Workflow
Caption: Workflow for isotope-coded derivatization and quantitative analysis.
References
- 1. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions of 1,5-Dibromopentane-d10 and how to avoid them
Welcome to the technical support center for 1,5-Dibromopentane-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this deuterated reagent in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The reactivity of this compound is analogous to its non-deuterated counterpart. The primary side reactions are dependent on the type of reaction being performed and include:
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Intramolecular Cyclization: In nucleophilic substitution reactions, the bifunctional nature of this compound allows for an intramolecular SN2 reaction, leading to the formation of a deuterated cyclopentane or piperidine ring, depending on the nucleophile. This is often a significant side reaction, especially with amines.
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Wurtz-type Coupling: In Grignard reagent formation and Wurtz reactions, coupling of the Grignard reagent with unreacted this compound can occur, leading to the formation of deuterated decane-1,10-diyl species.
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Elimination Reactions: Although less common for primary dibromides, elimination reactions to form bromoalkenes can occur under strongly basic conditions, especially at elevated temperatures.
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Hydrolysis: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source, including water, to form deuterated pentane.
Q2: How does the deuterium labeling in this compound affect its reactivity and side reactions?
A2: The presence of deuterium atoms on the pentane backbone is not expected to significantly alter the major reaction pathways compared to the non-deuterated analog. However, a secondary kinetic isotope effect (KIE) may be observed.[1][2][3][4][5] For instance, in Grignard reagent formation, a slight difference in reaction rate might be observed.[1] The C-D bond is stronger than the C-H bond, which can slightly decrease the rate of reactions where C-D bond cleavage is involved in the rate-determining step, though this is less common for reactions at the carbon bearing the bromine. For most applications, the primary considerations for avoiding side reactions remain the same as for 1,5-dibromopentane.
Troubleshooting Guides
Issue 1: Low yield of desired intermolecular substitution product and formation of a cyclic byproduct.
This issue is commonly encountered in nucleophilic substitution reactions, such as Williamson ether synthesis or N-alkylation of amines.
Root Cause Analysis:
The formation of a five- or six-membered ring through intramolecular cyclization is often kinetically and thermodynamically favorable. High dilution can favor intramolecular reactions.
Troubleshooting Steps & Experimental Protocols:
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Control Reaction Concentration:
-
Problem: High concentration of the nucleophile can still lead to intermolecular reactions, but if the substrate concentration is also high, the probability of the two ends of the same molecule reacting increases.
-
Solution: Employ high dilution conditions for the substrate. This can be achieved by the slow addition of a dilute solution of this compound to a solution of the nucleophile.
-
-
Optimize Reaction Temperature:
-
Problem: Higher temperatures can sometimes favor the intramolecular cyclization.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Choice of Base and Solvent:
-
Problem: The choice of base and solvent can influence the nucleophilicity of the attacking species and the conformation of the dibromopentane chain.
-
Solution: For Williamson ether synthesis, a strong but sterically hindered base can be used to deprotonate the alcohol without promoting elimination. For N-alkylation, a non-nucleophilic base is preferred. The solvent should be chosen to ensure good solubility of all reactants.
-
Experimental Protocol: Minimizing Cyclization in N-alkylation of an Amine
-
Reactant Preparation:
-
Dissolve the primary or secondary amine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2.2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).
-
In a separate flask, prepare a dilute solution of this compound (1.1 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Heat the amine solution to the desired reaction temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Slow Addition:
-
Add the this compound solution dropwise to the heated amine solution over a period of several hours using a syringe pump.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography to separate the desired dialkylated product from any remaining starting materials and the cyclic piperidine byproduct.
-
Issue 2: Formation of significant amounts of Wurtz-type coupling byproducts in Grignard reactions.
This is a common issue when preparing a di-Grignard reagent from this compound or when using a mono-Grignard reagent in subsequent reactions.
Root Cause Analysis:
The Grignard reagent formed at one end of the molecule can react as a nucleophile with the bromide at the other end of an unreacted this compound molecule.
Troubleshooting Steps & Experimental Protocols:
-
Magnesium Activation:
-
Problem: A passive layer of magnesium oxide on the surface of the magnesium turnings can lead to a slow initiation of the Grignard reaction, increasing the time that the formed Grignard reagent is in the presence of unreacted dibromide.
-
Solution: Activate the magnesium turnings prior to the reaction. This can be done by stirring them with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears.
-
-
Controlled Addition:
-
Problem: Adding the this compound too quickly can lead to a localized high concentration of the dibromide, favoring the coupling side reaction.
-
Solution: Add a solution of this compound in anhydrous ether or THF dropwise to a suspension of activated magnesium.
-
-
Use of Excess Magnesium:
-
Problem: Insufficient reactive magnesium surface area can slow down the formation of the Grignard reagent.
-
Solution: Use a molar excess of magnesium turnings to ensure a high surface area is available for reaction.
-
Experimental Protocol: Optimized di-Grignard Reagent Formation
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven and assemble it hot under a stream of dry nitrogen or argon.
-
Use anhydrous diethyl ether or THF as the solvent.
-
-
Magnesium Activation:
-
Place magnesium turnings (2.5 equivalents) in the reaction flask.
-
Add a small crystal of iodine and a few milliliters of the anhydrous solvent.
-
Stir until the iodine color disappears.
-
-
Grignard Formation:
-
Prepare a solution of this compound (1 equivalent) in the anhydrous solvent.
-
Add a small portion of this solution to the activated magnesium to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
-
Completion and Use:
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent.
-
The resulting solution should be used immediately in the next step.
-
Data Summary
| Side Reaction | Reaction Type | Key Factors Influencing Formation | Recommended Avoidance Strategy | Expected Outcome |
| Intramolecular Cyclization | Nucleophilic Substitution | High substrate concentration, high temperature | Slow addition of substrate, lower reaction temperature | Increased yield of intermolecular substitution product |
| Wurtz-type Coupling | Grignard Reaction | Slow Grignard formation, high local concentration of dibromide | Magnesium activation, slow addition of dibromide, excess magnesium | Higher yield of the desired Grignard reagent |
| Elimination (E2) | Nucleophilic Substitution | Strong, sterically hindered bases, high temperature | Use of less hindered bases, lower reaction temperature | Minimized formation of bromoalkene byproducts |
| Hydrolysis | Grignard Reaction | Presence of protic solvents or atmospheric moisture | Use of anhydrous solvents and inert atmosphere | Preservation of the Grignard reagent |
Visual Guides
Caption: Competing pathways in nucleophilic substitution.
Caption: Grignard reagent formation and a key side reaction.
Caption: Troubleshooting logic for common side reactions.
References
Technical Support Center: Purification of 1,5-Dibromopentane-d10 Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dibromopentane-d10 and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound reactions?
The most common and effective purification techniques for non-volatile organic compounds resulting from reactions with this compound are column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the desired product (e.g., solid or liquid), its stability, and the nature of the impurities.
Q2: How can I assess the purity and deuterium incorporation of my final product?
Purity and isotopic enrichment can be effectively determined using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of residual protons and determine the degree of deuteration.[1] 2H (Deuterium) NMR provides a direct way to observe the deuterium signals, confirming the structure and purity of highly deuterated compounds.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and determining their molecular weight, which will be higher for deuterated products. It can also help identify and quantify volatile impurities.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the product, confirming the incorporation of deuterium atoms and providing a measure of isotopic purity.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Yes, 1,5-Dibromopentane is a lachrymator and can cause skin and eye irritation. It is also harmful if swallowed. Always handle this compound and its reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Incorrect solvent system. | Ensure the polarity of the eluent is appropriate. If the compound is not eluting, gradually increase the polarity of the solvent system. If it elutes too quickly, decrease the polarity. |
| Compound is very polar and sticks to the column. | For highly polar compounds, consider using reverse-phase chromatography or a more polar solvent system (e.g., with methanol). |
| Column was not packed properly. | Air bubbles or cracks in the stationary phase can lead to poor separation and sample loss. Ensure the column is packed uniformly as a slurry to avoid these issues.[4][5] |
| Sample was loaded incorrectly. | Loading the sample in a large volume of solvent can lead to broad bands and poor separation. Dissolve the sample in a minimal amount of solvent before loading. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The solution is cooling too quickly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.[6] |
| The solvent is not appropriate. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If oiling out occurs, try a different solvent or a solvent mixture. |
| The compound has a low melting point. | If the boiling point of the solvent is higher than the melting point of the compound, it may melt and oil out. Choose a solvent with a lower boiling point. |
| Insoluble impurities are present. | If solid impurities are present in the hot solution, perform a hot filtration to remove them before allowing the solution to cool. |
Issue 3: No Distillate Collected During Distillation
| Possible Cause | Troubleshooting Step |
| Insufficient heating. | Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the desired product to allow for vaporization. |
| Poor insulation. | For fractional distillation, insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[8] |
| Leaks in the apparatus. | Check all joints to ensure they are properly sealed. Leaks can prevent the build-up of vapor pressure needed for distillation. |
| Condenser water is too cold. | While counterintuitive, if the condenser is too cold for a high-boiling point liquid, the vapor can solidify and block the condenser. Ensure the water flow is not excessive. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of a Non-polar Product
This protocol is suitable for separating a deuterated product from non-polar and moderately polar impurities.
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude reaction product in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluting solvent (e.g., a mixture of hexanes and ethyl acetate) to the top of the column.
-
Apply gentle pressure using a pump or air line (for flash chromatography) to push the solvent through the column.
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of a Solid Product
This protocol is designed for purifying a solid deuterated product.
-
Choose a Solvent:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.[7]
-
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
Data Presentation
The following tables illustrate typical purity data that can be obtained for a reaction product of this compound after purification.
Table 1: Purity Assessment by GC-MS
| Purification Method | Peak Area of Product (%) | Peak Area of Impurity 1 (%) | Peak Area of Impurity 2 (%) |
| Crude Reaction Mixture | 85.2 | 10.5 | 4.3 |
| After Column Chromatography | 98.9 | 0.8 | 0.3 |
| After Recrystallization | 99.5 | 0.3 | 0.2 |
| After Distillation | 99.2 | 0.5 | 0.3 |
Table 2: Deuterium Incorporation Analysis by 1H NMR
| Sample | Integration of Residual Protons (Product) | Integration of Internal Standard | Calculated Deuterium Incorporation (%) |
| Crude Product | 0.15 | 1.00 | >98 |
| Purified Product | 0.08 | 1.00 | >99 |
Visualizations
Caption: Experimental workflow from reaction to purified product.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 1,5-Dibromopentane-d10 Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1,5-Dibromopentane-d10 solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, like its non-deuterated counterpart, should be stored in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to keep the container tightly closed and away from sources of ignition such as heat, sparks, and open flames.[1][2][4] For long-term storage of solutions, it is recommended to store them at low temperatures. While specific data for the deuterated compound is limited, general guidelines for similar compounds in solution suggest storage at -20°C for use within a month or at -80°C for up to six months.[5]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound can vary depending on the supplier and storage conditions. If a retest or expiration date is provided on the Certificate of Analysis (COA), that should be followed. For products without a specified expiration date, it is best practice to monitor the compound for any signs of degradation, especially if it has been stored for an extended period. Under proper storage conditions, the compound is expected to be stable.[1][2]
Q4: In which solvents is this compound soluble?
A4: 1,5-Dibromopentane is soluble in many organic solvents such as ethanol, ether, chloroform, hexane, and acetone.[6][7] It is considered insoluble in water.[2][7] This solubility profile is expected to be the same for the deuterated analog.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products or low yield | Degradation of this compound solution. | Verify the storage conditions and age of the solution. Perform a purity check using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Incompatible reagents or solvents. | Review the experimental protocol for any incompatible substances. Ensure all reagents and solvents are pure and dry. | |
| Precipitate formation in the solution | Decreased solubility at lower temperatures. | Allow the solution to warm to room temperature and vortex to redissolve the precipitate before use. |
| Contamination. | Filter the solution if necessary. Consider preparing a fresh solution from pure starting material. | |
| Discoloration of the solution (e.g., turning yellow or brown) | Exposure to light, air, or impurities. | Store the solution in an amber vial and under an inert atmosphere (e.g., argon or nitrogen).[8] |
| Slow degradation over time. | A slight yellowish color may not always indicate significant degradation for some applications, but a purity check is recommended.[6] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol outlines a method to assess the stability of a this compound solution over time using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
- This compound solution in a suitable solvent (e.g., Dichloromethane).
- High-purity solvent for dilutions.
- GC-MS system with a suitable column (e.g., a non-polar column).
- Autosampler vials.
2. Procedure:
- Time Point Zero (T0):
- Prepare a fresh solution of this compound at the desired concentration.
- Immediately take an aliquot of this solution and dilute it to a suitable concentration for GC-MS analysis.
- Analyze the diluted sample by GC-MS to obtain the initial purity profile. This will serve as the baseline.
- Storage:
- Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
- Subsequent Time Points (e.g., T1 = 1 week, T2 = 1 month, T3 = 3 months):
- At each time point, retrieve the stock solution and allow it to equilibrate to room temperature.
- Take an aliquot and prepare a dilution for GC-MS analysis as done for T0.
- Analyze the sample by GC-MS.
- Data Analysis:
- Compare the chromatograms from each time point to the T0 chromatogram.
- Look for the appearance of new peaks, which may indicate degradation products.
- Quantify the peak area of this compound at each time point to determine if there is a significant decrease in its concentration.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 1,5-Dibromopentane 111-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. nbinno.com [nbinno.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lobachemie.com [lobachemie.com]
Technical Support Center: Troubleshooting Low Signal with 1,5-Dibromopentane-d10 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with the 1,5-Dibromopentane-d10 internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?
A low or absent signal for your this compound internal standard can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The most common causes include:
-
Sample Preparation Issues:
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Poor Extraction Recovery: this compound is a nonpolar compound and will have low solubility in aqueous solutions.[1] If your sample matrix is aqueous, inefficient extraction into an organic solvent can lead to significant loss of the internal standard.
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Improper Solvent Selection: The choice of solvent for reconstitution after evaporation is critical. The internal standard must be soluble in the final solvent to be properly introduced into the analytical instrument.[1]
-
Adsorption to Labware: Active sites on glassware or plasticware can adsorb the internal standard, especially at low concentrations.
-
-
Instrumental Problems:
-
GC-MS/MS System:
-
Injector Issues: A poorly optimized injection temperature or a contaminated injector liner can lead to thermal degradation or poor transfer of the analyte to the column.
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Column Bleed or Contamination: A contaminated GC column can interfere with the detection of the internal standard.
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Ion Source Inefficiency: A dirty or inefficiently operating ion source will result in poor ionization of the internal standard and thus a low signal.
-
-
LC-MS/MS System:
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Ion Suppression/Enhancement: Components of the sample matrix co-eluting with the internal standard can suppress its ionization in the mass spectrometer source, leading to a significantly reduced signal.[2]
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Inappropriate Mobile Phase: The mobile phase composition can affect the ionization efficiency of the internal standard.
-
-
-
Chemical Stability and Integrity:
-
Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) could potentially lead to degradation of this compound.
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Deuterium Exchange: While less common for C-D bonds in an alkyl chain under typical analytical conditions, the possibility of hydrogen-deuterium exchange exists, which would alter the mass-to-charge ratio of the monitored ion.[3]
-
Q2: How can I systematically troubleshoot the low signal of my this compound internal standard?
A systematic approach is crucial for identifying the root cause of the low signal. The following workflow can guide your troubleshooting efforts:
Q3: What is a typical experimental protocol for using this compound as an internal standard in GC-MS/MS analysis of brominated compounds?
The following is a representative protocol for the analysis of polybrominated diphenyl ethers (PBDEs) in a biological matrix, adapted for the use of this compound as an internal standard.
1. Sample Preparation
-
Extraction:
-
To 1 mL of sample (e.g., serum), add this compound internal standard solution.
-
Perform a liquid-liquid extraction with a nonpolar solvent such as a 1:1 mixture of hexane and dichloromethane.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer.
-
-
Clean-up:
-
Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove interfering matrix components.
-
Elute the analytes and the internal standard with an appropriate solvent mixture (e.g., hexane:dichloromethane).
-
-
Concentration and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent like isooctane.[2]
-
2. GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is typically used for this analysis.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector: Use a splitless injection mode with an injection volume of 1-2 µL. The injector temperature should be optimized to ensure efficient vaporization without thermal degradation (e.g., 280 °C).
-
Oven Temperature Program: A typical program might be: initial temperature of 100 °C, hold for 1 minute, ramp at 20 °C/min to 320 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
Q4: How do matrix effects impact the signal of this compound, and how can I assess them?
Matrix effects occur when components in the sample other than the analyte of interest alter the ionization efficiency of the analyte, leading to signal suppression or enhancement.[2] Even with a deuterated internal standard, if the matrix affects the analyte and the internal standard differently, it can lead to inaccurate quantification.[4]
Assessment of Matrix Effects:
You can assess matrix effects by comparing the peak area of this compound in a clean solvent to its peak area in a sample matrix extract where no internal standard was initially present (post-extraction spike).
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Illustrative Data on Matrix Effects:
The following table, adapted from a study on pesticide analysis, illustrates how matrix effects can vary between different sample matrices. While not specific to this compound, it demonstrates the principle.
| Internal Standard (Deuterated) | Matrix | Matrix Effect (%) |
| Analyte A-d4 | Corn | 75 |
| Green Soybean | 62 | |
| Carrot | 88 | |
| Pumpkin | 95 | |
| Analyte B-d6 | Corn | 82 |
| Green Soybean | 71 | |
| Carrot | 91 | |
| Pumpkin | 98 |
This table is for illustrative purposes to demonstrate the concept of matrix effects and is based on findings from a study on pesticides.[4]
Logical Diagram for Experimental Workflow
The following diagram illustrates the key stages in a typical analytical workflow using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
Technical Support Center: Optimizing Alkylation Reactions with 1,5-Dibromopentane-d10
Welcome to the technical support center for the optimization of reaction conditions for 1,5-dibromopentane-d10 alkylation. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide leaving group. Since this compound has two reactive sites, the reaction can result in mono- or dialkylation, depending on the stoichiometry and reaction conditions. The Williamson ether synthesis is a classic example of this type of reaction where an alkoxide is the nucleophile.[1]
Q2: What are the key factors that influence the success of the dialkylation reaction?
A2: Several factors are crucial for optimizing the dialkylation of this compound:
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Nature of the Nucleophile: Strong, unhindered nucleophiles favor the SN2 reaction.[2]
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Stoichiometry: A molar ratio of at least 2:1 of the nucleophile to this compound is required for dialkylation. An excess of the nucleophile can help drive the reaction to completion.
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Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.[2]
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Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination (E2).
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Concentration: The concentration of reactants can influence the competition between intermolecular dialkylation and intramolecular cyclization.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
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Monoalkylation: Incomplete reaction leading to a product where only one of the bromine atoms has been substituted. This can be minimized by using an excess of the nucleophile.
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Intramolecular Cyclization: If the nucleophile has a second reactive site, or if a di-nucleophile is used, an intramolecular reaction can occur to form a cyclic product (e.g., a crown ether). This is more likely at low concentrations.
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Elimination (E2): Strong, sterically hindered bases can promote the E2 elimination reaction, leading to the formation of an alkene.[2] This is less of a concern with primary halides like 1,5-dibromopentane but can occur at high temperatures with very strong bases.
Q4: How does the use of deuterated this compound affect the reaction?
A4: For this specific reaction, the use of this compound is unlikely to have a significant kinetic isotope effect on the alkylation reaction itself, as the carbon-deuterium bonds are not directly involved in the bond-breaking or bond-forming steps of the SN2 mechanism at the carbon-bromine center. The primary purpose of using the deuterated analog is for isotopic labeling in tracer studies or for analysis by mass spectrometry and NMR.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of dialkylated product | - Insufficient amount of nucleophile.- Reaction time is too short.- Reaction temperature is too low.- Poor choice of solvent. | - Increase the molar ratio of the nucleophile to this compound (e.g., 2.2 to 2.5 equivalents).- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature in increments of 10°C.- Switch to a more suitable polar aprotic solvent like DMF or DMSO. |
| Significant amount of monoalkylated product | - Stoichiometry of the nucleophile is too low.- Incomplete reaction. | - Ensure at least two equivalents of the nucleophile are used.- Increase the reaction time and/or temperature. |
| Formation of an unexpected cyclic product | - Intramolecular cyclization is favored over intermolecular dialkylation. | - Increase the concentration of the reactants. The "high dilution principle" favors intramolecular reactions, so higher concentrations will favor the desired intermolecular reaction.[1] |
| Presence of elimination byproducts (alkenes) | - The base used to generate the nucleophile is too strong or sterically hindered.- High reaction temperature. | - Use a less sterically hindered and/or a weaker base to generate the nucleophile (e.g., K₂CO₃ instead of t-BuOK).- Lower the reaction temperature. |
| Reaction does not proceed | - Nucleophile is not strong enough.- Leaving group is not sufficiently activated.- Inactive catalyst (if using a phase transfer catalyst). | - If using a weak nucleophile (e.g., an alcohol), deprotonate it first with a suitable base (e.g., NaH) to form the more reactive alkoxide.- Consider converting the bromides to iodides in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).- If using a phase transfer catalyst, ensure it is fresh and used at the correct loading. |
Experimental Protocols
General Protocol for the Dialkylation of this compound with a Phenolic Nucleophile
This protocol provides a starting point for the optimization of the dialkylation of this compound with a generic phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (2.2 equivalents) and anhydrous DMF (enough to make a 0.5 M solution with respect to the this compound).
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
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Stir the mixture at room temperature for 30 minutes to form the phenoxide in situ.
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Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide example data for the alkylation of 1,5-dibromopentane with different nucleophiles. Note that these are representative conditions and may require optimization for your specific substrate and the deuterated starting material.
Table 1: Effect of Base and Solvent on the Dialkylation of 1,5-Dibromopentane with Phenol
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 1,5-diphenoxypentane (%) |
| 1 | K₂CO₃ (2.5) | DMF | 80 | 24 | ~85 |
| 2 | Cs₂CO₃ (2.5) | Acetonitrile | 80 | 18 | ~90 |
| 3 | NaH (2.2) | THF | 65 | 24 | ~75 |
| 4 | NaOH (2.5) | DMSO | 100 | 12 | ~70 |
Table 2: Effect of Nucleophile on Dialkylation of 1,5-Dibromopentane
| Entry | Nucleophile (2.2 equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Dialkylated Product (%) |
| 1 | Sodium Ethoxide | - (used directly) | Ethanol | 78 | 12 | ~80 |
| 2 | Sodium Azide | - (used directly) | DMF | 100 | 8 | >95 |
| 3 | Diethylamine | K₂CO₃ (3.0) | Acetonitrile | 80 | 48 | ~60 |
| 4 | Sodium Malonate | NaH (2.2) | THF | 65 | 16 | ~88 |
Visualizations
Caption: Experimental workflow for this compound alkylation.
Caption: Potential reaction pathways in this compound alkylation.
References
Removing impurities from commercial 1,5-Dibromopentane-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,5-Dibromopentane-d10. Our goal is to help you identify and remove common impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
-
Partially deuterated species: Molecules with incomplete deuterium incorporation.
-
Residual starting materials: Such as deuterated 1,5-pentanediol or tetrahydropyran-d10.[1]
-
Byproducts of the bromination reaction: Including monobrominated species (1-bromo-5-pentanol-d10) or elimination products (e.g., bromopentenes-d9).
-
Solvent residues: From the reaction or purification process (e.g., octane, methanol).[1][2]
-
Degradation products: Formed upon exposure to light, air, or elevated temperatures.
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can effectively identify and quantify the main component and any volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can detect the presence of residual protons in the deuterated compound, giving an indication of isotopic purity. 13C NMR can also be used to assess purity and structure.[2][4][5][6][7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and may help in detecting certain types of impurities.
Q3: What is the expected purity of commercial this compound?
A3: The purity of commercial this compound can vary between suppliers and batches. Typically, the chemical purity is expected to be ≥97%, with isotopic purity (deuterium enrichment) also being a critical parameter, often specified as ≥98 atom % D. It is always recommended to consult the supplier's certificate of analysis for batch-specific purity information.
Q4: How should I store this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[10] For long-term storage, refrigeration at 4°C is recommended. Avoid contact with strong oxidizing agents and bases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My purified this compound still shows impurities by GC-MS.
| Possible Cause | Solution |
| Inefficient purification method | The chosen purification method (e.g., simple distillation) may not be sufficient to separate impurities with similar boiling points. Consider using fractional distillation for better separation.[11] For non-volatile impurities, column chromatography may be more effective. |
| Thermal decomposition during distillation | High temperatures during distillation can cause the compound to decompose. Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. |
| Contamination from glassware or solvents | Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity solvents for any purification steps. |
| Column overloading in chromatography | Overloading the silica gel column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample size (typically a 30:1 to 50:1 ratio by weight).[12] |
| Improper solvent system in chromatography | An incorrect solvent system will result in poor separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[12] |
Problem 2: Low recovery of this compound after purification.
| Possible Cause | Solution |
| Decomposition on silica gel | This compound may be sensitive to the acidic nature of silica gel.[11] Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Loss during solvent removal | Due to its volatility, the product can be lost during solvent evaporation. Use a rotary evaporator with controlled temperature and pressure. Avoid high vacuum and excessive heat. |
| Adsorption to glassware | Silanizing glassware can help to reduce the adsorption of the compound onto glass surfaces. |
| Multiple purification steps | Each purification step will inevitably lead to some loss of material. Optimize your purification strategy to use the minimum number of steps required to achieve the desired purity. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 98-99.5% | Effective for separating volatile impurities with close boiling points.[11] | Can cause thermal degradation if not performed under vacuum. |
| Silica Gel Column Chromatography | >99% | Highly effective for removing non-volatile and polar impurities.[12] | Can lead to product decomposition on acidic silica; can be time-consuming.[11] |
| Preparative GC | >99.5% | Excellent separation efficiency for complex mixtures. | Limited to small sample sizes; can be expensive. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the impure this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
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Distillation:
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Begin stirring (if using a stir bar) and gradually apply vacuum to the system.
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Slowly heat the flask using a heating mantle.
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Collect the initial fraction, which may contain lower-boiling impurities.
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Monitor the temperature at the distillation head. The temperature should stabilize as the this compound begins to distill. Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.
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Once the main fraction is collected, stop the heating and carefully release the vacuum.
-
-
Analysis: Analyze the purified fraction by GC-MS to confirm its purity.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is a good starting point. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
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Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into a chromatography column plugged with cotton or glass wool.
-
Allow the silica to settle, and then add a layer of sand on top.
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Drain the excess solvent until the solvent level is just above the sand.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
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Analysis: Analyze the purified product by GC-MS and NMR to confirm its purity and identity.[12][13][14]
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Purification [chem.rochester.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Preventing H/D exchange in experiments with 1,5-Dibromopentane-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing H/D exchange during experiments with 1,5-Dibromopentane-d10.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern when using this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice-versa.[1] For researchers using this compound, this is a critical issue as it can compromise the isotopic purity of the labeled compound. This can lead to inaccurate experimental results, particularly in mechanistic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry.
Q2: What are the primary causes of H/D exchange in deuterated alkanes like this compound?
A2: H/D exchange in non-activated alkanes is typically slow but can be catalyzed by several factors:
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Acidic Impurities: Both Brønsted and Lewis acids can facilitate H/D exchange.[2][3] Trace amounts of acid in solvents, reagents, or on glassware can be sufficient to cause a detectable loss of deuterium.
-
Basic Conditions: Strong bases can also promote H/D exchange, although this is generally less of a concern for simple alkanes compared to compounds with more acidic C-H (or C-D) bonds.
-
Metal Catalysts: Transition metals, either as impurities or as part of a reaction system, can catalyze H/D exchange.[4] This is particularly relevant in reactions involving organometallic reagents or metal-catalyzed cross-couplings.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for H/D exchange to occur, even in the absence of a strong catalyst.
Q3: How can I minimize the risk of H/D exchange when working with this compound?
A3: To maintain the isotopic integrity of your this compound, consider the following precautions:
-
Use High-Purity Reagents and Solvents: Ensure all solvents and reagents are anhydrous and free from acidic or metallic impurities. Purification of solvents and reagents before use is highly recommended.
-
Proper Glassware Preparation: Glassware should be thoroughly cleaned and dried to remove any residual acidic or metallic contaminants. Oven-drying or flame-drying under an inert atmosphere is a standard practice.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture, which can be a source of protons.
-
Control Reaction Temperature: If possible, run reactions at the lowest effective temperature to minimize the rate of any potential H/D exchange.
-
Careful Choice of Reagents: Avoid strong acids or bases unless they are essential for the reaction. If a Lewis acid is required, consider its potential to catalyze H/D exchange and choose the mildest effective option.
Troubleshooting Guide
Problem: I am observing a loss of deuterium in my this compound starting material or product.
This troubleshooting guide will help you identify the potential source of H/D exchange and provide corrective actions.
Diagram: Troubleshooting Workflow for H/D Exchange
Caption: Troubleshooting workflow for identifying and mitigating H/D exchange.
Risk Assessment Table for H/D Exchange
| Factor | Low Risk | Medium Risk | High Risk |
| Temperature | Sub-ambient to room temperature | 40-80 °C | > 80 °C |
| pH | Neutral (pH ~7) | Mildly acidic or basic | Strongly acidic or basic |
| Catalysts | No known catalysts present | Presence of mild Lewis acids | Presence of strong Lewis acids or transition metals |
| Solvent Purity | Anhydrous, inhibitor-free, freshly purified | Commercial anhydrous grade | Reagent grade, potential for acidic impurities or water |
| Reaction Time | < 1 hour | 1-12 hours | > 12 hours |
Experimental Protocols
Protocol: Purification of Tetrahydrofuran (THF) for Grignard Reaction
This protocol describes the purification of THF to remove water and acidic impurities, which is crucial for preventing H/D exchange when preparing a Grignard reagent from this compound.
Materials:
-
Commercial grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Pre-drying: Decant THF from any visible water. Add sodium wire or chunks to the THF and let it stand overnight. The sodium will react with the bulk of the water.
-
Setup Distillation: Assemble a distillation apparatus that has been oven or flame-dried. Ensure all joints are well-sealed.
-
Add Drying Agents: In the distillation flask, add fresh sodium metal and a small amount of benzophenone to the pre-dried THF. Benzophenone acts as an indicator; when the THF is anhydrous, the solution will turn a deep blue or purple color due to the formation of the benzophenone ketyl radical.
-
Reflux: Heat the THF to reflux under an inert atmosphere. Continue refluxing until the characteristic blue/purple color persists, indicating that the solvent is dry.
-
Distillation: Distill the THF directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
Storage: Store the purified THF over activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol: Preparation of a Grignard Reagent from this compound
This protocol outlines the preparation of the mono-Grignard reagent of this compound, with precautions to minimize H/D exchange.
Materials:
-
This compound
-
Magnesium turnings
-
Purified, anhydrous THF (see protocol above)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, condenser, and addition funnel (all oven/flame-dried)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings in the flask.
-
Initiation: Add a single crystal of iodine to the magnesium turnings. Gently heat the flask with a heat gun until iodine vapors are visible. This helps to activate the magnesium surface.
-
Addition of Alkyl Halide: In the addition funnel, prepare a solution of this compound in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Start: The reaction should start spontaneously, indicated by a slight bubbling and a change in the color of the solution. If the reaction does not start, gentle heating may be required.
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately for subsequent reactions.
Diagram: Grignard Reagent Formation Workflow
Caption: Workflow for the preparation of a Grignard reagent from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,5-Dibromopentane-d10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dibromopentane-d10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Synthesis of the deuterated precursor: Preparation of Pentane-1,5-diol-d10.
-
Bromination: Conversion of Pentane-1,5-diol-d10 to this compound using a suitable brominating agent.
Q2: How can Pentane-1,5-diol-d10 be synthesized?
A plausible route to Pentane-1,5-diol-d10 is through the reduction of a deuterated glutaric acid derivative. Glutaric acid can be deuterated at the α and β positions, followed by reduction of the carboxylic acid groups to alcohols.
Q3: What are the critical parameters for the bromination of Pentane-1,5-diol-d10?
The key parameters for a successful bromination include:
-
Choice of Brominating Agent: 48% aqueous hydrobromic acid (HBr) in the presence of a strong acid catalyst like concentrated sulfuric acid is a common choice.
-
Reaction Temperature: The reaction typically requires heating to drive the conversion of the diol to the dibromide.
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion and minimize the formation of the monobrominated intermediate.
-
Water Removal: In some procedures, a Dean-Stark apparatus is used to remove water and drive the equilibrium towards the product.
Q4: Is there a risk of deuterium loss during the synthesis?
The carbon-deuterium (C-D) bonds in the pentane backbone are generally stable under the acidic conditions of the bromination reaction. The deuterium atoms on the hydroxyl groups of the diol will readily exchange with protons from the acidic medium, but this does not affect the deuteration of the final product.
Q5: What are the common impurities encountered in the synthesis of this compound?
Common impurities may include:
-
5-Bromopentan-1-ol-d9: The monobrominated intermediate resulting from incomplete reaction.
-
Unreacted Pentane-1,5-diol-d10: The starting material.
-
Side products from elimination reactions: Although less common for primary alcohols, some elimination to form bromo-alkenes could occur at high temperatures.
-
Ether byproducts: Formation of cyclic or linear ethers can occur, especially if the reaction conditions are not optimized.
Troubleshooting Guide
Problem: Low Yield in Bromination Step
If you are experiencing a low yield of this compound, consider the following potential causes and solutions.
Table 1: Troubleshooting Low Bromination Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time. - Increase the reaction temperature. - Ensure efficient mixing. |
| Insufficient Brominating Agent | - Use a sufficient excess of hydrobromic acid. |
| Loss of Product During Workup | - Ensure proper phase separation. - Minimize the number of extraction and washing steps. - Use a suitable drying agent like anhydrous magnesium sulfate or calcium chloride. |
| Side Reactions | - Optimize the reaction temperature to minimize elimination or ether formation. - Consider alternative bromination methods that proceed under milder conditions. |
Problem: Presence of 5-Bromopentan-1-ol-d9 Impurity
The presence of the monobrominated intermediate is a common issue.
Table 2: Troubleshooting Incomplete Bromination
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | - Prolong the reaction time or increase the temperature to drive the second bromination. |
| Stoichiometry of Reagents | - Ensure an adequate excess of the brominating agent is used. |
| Inefficient Water Removal | - If using a Dean-Stark trap, ensure it is functioning correctly to remove water and shift the equilibrium. |
Experimental Protocols
Protocol 1: Synthesis of Pentane-1,5-diol-d10 (via Deuterated Glutaric Acid)
This protocol is a general guideline and may require optimization.
-
Deuteration of Glutaric Acid: Glutaric acid can be deuterated by exchange with deuterium oxide (D₂O) under acidic or basic conditions, or by reduction of a suitable precursor with a deuterium source.
-
Reduction to Diol: The resulting deuterated glutaric acid (or its ester derivative) is then reduced to Pentane-1,5-diol-d10. A common method for the non-deuterated analog is the hydrogenation of glutaric acid or its derivatives.[1]
Protocol 2: Bromination of Pentane-1,5-diol-d10
This protocol is adapted from established methods for the synthesis of 1,5-dibromopentane.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 154 g of 48% hydrobromic acid.
-
Cooling: Cool the flask in an ice bath.
-
Acid Addition: Slowly add 130 g of concentrated sulfuric acid with continuous stirring.
-
Substrate Addition: To the cold solution, add 35 g of Pentane-1,5-diol-d10 dropwise.
-
Reaction: Allow the mixture to stand for 24 hours, then heat it on a steam bath for 3 hours.
-
Workup: After cooling, the mixture will separate into two layers. Separate the lower organic layer.
-
Washing: Wash the organic layer successively with water, 10% sodium carbonate solution, and again with water.
-
Drying: Dry the product over anhydrous magnesium sulfate.
-
Purification: Purify the crude this compound by vacuum distillation.
Table 3: Typical Reagent Quantities for Bromination
| Reagent | Amount | Molar Equivalent |
| Pentane-1,5-diol-d10 | 35 g | 1 |
| 48% Hydrobromic Acid | 154 g | ~4.6 |
| Concentrated Sulfuric Acid | 130 g | ~4 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low bromination yield.
References
Validation & Comparative
A Guide to Analytical Method Validation Using 1,5-Dibromopentane-d10
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comprehensive comparison of analytical methods validated using the deuterated internal standard, 1,5-Dibromopentane-d10, against other alternatives. We will delve into the experimental protocols, present comparative data, and visualize the workflows involved.
The Role of Internal Standards in Analytical Chemistry
In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), especially when coupled with mass spectrometry (MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.
An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally found in the samples. Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry-based methods. This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction, derivatization, and chromatography. However, due to their mass difference, they can be distinguished by the mass spectrometer.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is crucial for the robustness of an analytical method. Here, we compare the use of this compound with a non-deuterated analogue (1-Bromohexane) and an external standard method for the hypothetical analysis of a target analyte, 1,5-Dibromopentane, in a pharmaceutical formulation.
Table 1: Comparison of Validation Parameters
| Validation Parameter | This compound (Internal Standard) | 1-Bromohexane (Internal Standard) | External Standard Method |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 8% |
| Limit of Quantitation | Lower | Moderate | Higher |
| Matrix Effect | Significantly Reduced | Moderately Reduced | High |
As the data suggests, the use of a deuterated internal standard like this compound generally results in superior method performance, with better linearity, accuracy, and precision, and a lower limit of quantitation. This is primarily due to its ability to effectively compensate for variations throughout the analytical process.
Experimental Protocols
Below are the detailed methodologies for the validation experiments cited in this guide.
Preparation of Standard Solutions
-
Primary Stock Solution of 1,5-Dibromopentane (Analyte): Accurately weigh 10 mg of 1,5-Dibromopentane and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Primary Stock Solution of this compound (Internal Standard): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution of the analyte. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of the active ingredient.
-
Add 10 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Take 1 mL of the supernatant and add the internal standard to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
1,5-Dibromopentane: m/z 151, 229
-
This compound: m/z 161, 239
-
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams created using Graphviz illustrate the experimental workflow and the logical relationship in internal standard calibration.
Caption: Experimental workflow for analytical method validation.
Isotopic Purity of 1,5-Dibromopentane-d10: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results. 1,5-Dibromopentane-d10, a deuterated analog of 1,5-dibromopentane, serves as a valuable building block in organic synthesis and as an internal standard in mass spectrometry-based analyses. This guide provides a comparative analysis of the isotopic purity of this compound, discusses alternative deuterated compounds, and details the experimental protocols for its analysis.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available this compound is a critical parameter. While Certificates of Analysis (CoAs) from various suppliers are the best source for direct comparison, this guide provides a representative overview of typical specifications alongside potential deuterated alternatives.
| Compound | Supplier (Example) | Isotopic Purity (Atom % D) | Chemical Purity (Typical) | Analytical Method(s) |
| This compound | Supplier A | ≥ 98% | ≥ 97% | GC/MS, NMR |
| This compound | Supplier B | ≥ 99% | ≥ 98% | GC/MS, NMR |
| 1,4-Dibromobutane-d8 | Sigma-Aldrich | 98 atom % D | 99% (CP) | NMR |
| 1,6-Dibromohexane-d12 | (Typical) | ≥ 98% | ≥ 98% | GC/MS, NMR |
Note: Data for this compound from "Supplier A" and "Supplier B" are representative examples based on common industry standards, as specific CoAs were not publicly available in the search. Data for 1,4-Dibromobutane-d8 is sourced from Sigma-Aldrich. Data for 1,6-Dibromohexane-d12 is a typical representation for similar deuterated compounds.
Experimental Protocols
Accurate determination of isotopic purity relies on robust analytical methodologies. The two primary techniques employed are Gas Chromatography/Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
GC/MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, which allows for the determination of isotopic distribution.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
Data Analysis:
The isotopic purity is determined by analyzing the mass spectrum of the this compound peak. The relative abundances of the molecular ion peak cluster are used to calculate the percentage of the d10 species compared to the less deuterated isotopologues (d0 to d9).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and accurate method for determining isotopic purity by comparing the integral of the residual proton signals to that of a certified internal standard.[1][2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) that fully dissolves both the sample and the internal standard.
-
Ensure thorough mixing to achieve a homogeneous solution.
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: 1H NMR.
-
Pulse Sequence: A calibrated 90° pulse.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Analysis:
The isotopic purity is calculated by comparing the integral of the residual proton signals from this compound to the integral of the known proton signals from the internal standard. The concentration of the residual non-deuterated species can then be determined, and from this, the isotopic purity is calculated. A novel method combining 1H NMR and 2H NMR can also be used for even more accurate determination of isotopic abundance.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.
References
A Comparative Analysis of 1,5-Dibromopentane-d10 and Alternative Internal Standards for GC-MS Analysis
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is paramount for achieving accurate and reliable results. The internal standard serves to correct for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, deuterated compounds are often considered the gold standard due to their chemical similarity to the target analytes. This guide provides a comparative overview of 1,5-Dibromopentane-d10 and other commonly used internal standards in the GC-MS analysis of volatile and semi-volatile organic compounds.
The Role of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered ideal for mass spectrometry-based quantification.[1] They share nearly identical physicochemical properties with their non-deuterated counterparts, including extraction efficiency, volatility, and chromatographic retention time. This similarity ensures that any loss of analyte during sample workup or variability in instrument performance will be mirrored by the internal standard, leading to a more accurate quantification when using the ratio of the analyte signal to the internal standard signal.
Comparison of Performance
To illustrate the comparative performance, a hypothetical study was designed to assess this compound against two alternative internal standards: a structurally similar non-deuterated compound (1,6-Dibromohexane) and a deuterated standard of a different chemical class (Naphthalene-d8). The validation parameters evaluated include linearity, accuracy (recovery), and precision (repeatability).
Table 1: Comparison of Internal Standard Performance in the GC-MS Analysis of a Hypothetical Analyte (1-Bromopentane)
| Parameter | This compound | 1,6-Dibromohexane | Naphthalene-d8 |
| Linearity (R²) | 0.9995 | 0.9982 | 0.9975 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 92.1 - 105.3% | 88.5 - 108.1% |
| Precision (% RSD) | < 3% | < 7% | < 10% |
| Matrix Effect | Minimal | Moderate | Significant |
The data presented in Table 1, while hypothetical, is based on established principles of internal standard performance. The deuterated this compound is expected to provide the highest degree of linearity, accuracy, and precision due to its close structural and chemical similarity to the analyte. 1,6-Dibromohexane, being structurally similar but not deuterated, would likely perform well but be more susceptible to variations in extraction and ionization. Naphthalene-d8, being from a different chemical class, is expected to show the most significant deviation in performance due to differences in physical and chemical behavior compared to the analyte.
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an analytical method using an internal standard.
Sample Preparation
-
Standard Preparation: A series of calibration standards are prepared containing a known concentration of the target analyte (e.g., 1-Bromopentane) and a constant concentration of the internal standard (this compound, 1,6-Dibromohexane, or Naphthalene-d8).
-
Sample Spiking: A known amount of the chosen internal standard is added to each unknown sample prior to any extraction or cleanup steps.
-
Extraction: Liquid-liquid extraction is performed using a suitable organic solvent (e.g., dichloromethane). The organic layer is collected and dried over anhydrous sodium sulfate.
-
Concentration: The extracted sample is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standards.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the cross-validation of internal standards.
Caption: A flowchart of the experimental workflow from sample preparation to data analysis.
Caption: A conceptual diagram illustrating the influence of different internal standards on the analytical process.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative GC-MS methods. While various compounds can be employed, deuterated analogs of the analyte of interest, such as this compound, generally offer superior performance in terms of accuracy and precision. This is attributed to their ability to closely mimic the behavior of the native analyte throughout the entire analytical process, from sample preparation to detection. When a deuterated analog is not available, a compound with similar chemical and physical properties should be chosen, though more rigorous validation is required to ensure it adequately corrects for analytical variability.
References
A Comparative Analysis of Deuterated and ¹³C-Labeled Internal Standards for Quantitative Analysis
In the landscape of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison between two common types of stable isotope-labeled internal standards: deuterated standards, exemplified by 1,5-Dibromopentane-d10, and carbon-13 (¹³C)-labeled standards. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific analytical needs.
Key Performance Characteristics: Deuterated vs. ¹³C-Labeled Standards
The fundamental difference between these two types of internal standards lies in the isotope used for labeling: deuterium (²H or D) or carbon-13 (¹³C). This seemingly subtle distinction can have significant implications for experimental outcomes. While both are designed to mimic the chemical behavior of the analyte of interest, their performance can diverge in critical areas such as chromatographic co-elution, isotopic stability, and potential for matrix effects.
A summary of the key performance characteristics is presented in the table below:
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte.[1][2][3] | Typically co-elutes perfectly with the unlabeled analyte.[2][4] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange or scrambling, especially at exchangeable positions.[1][2][5] | Highly stable with no risk of isotope exchange.[1][2] |
| Matrix Effect Compensation | Can be less effective if chromatographic separation from the analyte occurs, leading to potential quantitative errors.[1] | Considered ideal for correcting ion suppression and matrix effects due to co-elution.[2][6] |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[5][7][8] | Typically more complex and expensive to produce.[4][8] |
| Fragmentation (MS/MS) | Can sometimes lead to altered fragmentation patterns compared to the unlabeled analyte.[5] | Fragmentation patterns are generally identical to the unlabeled analyte. |
Experimental Protocol: Comparative Analysis of Internal Standards
To empirically evaluate the performance of a deuterated versus a ¹³C-labeled internal standard, the following experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis can be employed.
Objective: To compare the quantitative accuracy and precision of an assay using either a deuterated or a ¹³C-labeled internal standard for a target analyte in a complex matrix (e.g., human plasma).
Materials:
-
Target analyte
-
Deuterated internal standard (e.g., this compound)
-
¹³C-labeled internal standard
-
Human plasma (or other relevant biological matrix)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, the deuterated internal standard, and the ¹³C-labeled internal standard in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike the analyte into the biological matrix at a series of known concentrations to create calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To two separate sets of calibration standards and QC samples, add a fixed concentration of either the deuterated internal standard or the ¹³C-labeled internal standard.
-
Perform sample extraction using a validated method (e.g., protein precipitation with acetonitrile followed by centrifugation, or solid-phase extraction).
-
Evaporate the supernatant/eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for the analyte.
-
Optimize the mass spectrometer parameters (e.g., electrospray ionization source settings, collision energy for multiple reaction monitoring - MRM) for the analyte and both internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct two separate calibration curves by plotting the peak area ratio against the analyte concentration for both the deuterated and ¹³C-labeled internal standard sets.
-
Determine the concentrations of the QC samples using both calibration curves.
-
Evaluate the accuracy (percent bias) and precision (coefficient of variation) for each set of QC samples.
-
Compare the retention times of the analyte and each internal standard.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for utilizing an internal standard in a quantitative LC-MS/MS experiment and the logical decision-making process for selecting an appropriate internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. ukisotope.com [ukisotope.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. caymanchem.com [caymanchem.com]
Quantifying the Kinetic Isotope Effect with 1,5-Dibromopentane-d10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, can lead to a measurable change in the rate of a chemical reaction.[1] This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[2] For drug development professionals, understanding and utilizing the KIE can be instrumental in improving the metabolic stability and pharmacokinetic profiles of drug candidates.[3]
Theoretical Framework: The Secondary Kinetic Isotope Effect in SN2 Cyclization
1,5-Dibromopentane is a versatile chemical intermediate often used in organic synthesis, including the formation of cyclic compounds through intramolecular nucleophilic substitution (an SN2 reaction).[4] In such a reaction, the replacement of hydrogen atoms with deuterium on the pentane chain does not involve the breaking of carbon-deuterium bonds in the rate-determining step. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE) .[1]
SKIEs are typically smaller than primary KIEs but provide valuable information about the transition state of a reaction.[1] In an SN2 reaction, the carbon atom undergoing nucleophilic attack changes its hybridization from sp³ to a more constrained sp²-like geometry in the transition state. This change in hybridization affects the vibrational frequencies of the C-H (or C-D) bonds attached to the reacting carbon (the α-carbon) and the adjacent carbons (the β-carbons).
For the intramolecular cyclization of 1,5-dibromopentane, a slight normal secondary kinetic isotope effect (kH/kD > 1) is expected. This is because the C-H bonds are generally "stiffer" and have higher vibrational frequencies in the more sterically hindered sp²-like transition state compared to the sp³ ground state. The C-D bonds, being stronger and having a lower zero-point energy, are less affected by this change, leading to a slightly faster reaction rate for the non-deuterated compound.
Illustrative Comparison of Reaction Rates
While specific data for 1,5-dibromopentane-d10 is unavailable, the following table presents typical secondary kinetic isotope effects observed in analogous SN2 reactions. This data serves to provide a quantitative expectation for researchers planning to study the KIE of deuterated dibromoalkanes.
| Reactant Pair | Reaction Type | kH/kD (per deuterium) | Reference System |
| 1,5-Dibromopentane vs. This compound | Intramolecular SN2 Cyclization | ~1.02 - 1.05 (projected) | Based on typical α- and β-secondary KIEs in SN2 reactions |
| Benzyl-d2 chloride vs. Benzyl chloride | SN2 with Thiophenoxide | 1.034 | Analogous SN2 Reaction |
| Ethyl-d5 tosylate vs. Ethyl tosylate | SN2 with Bromide | 1.025 | Analogous SN2 Reaction |
Note: The projected kH/kD for the total molecule (this compound) would be the product of the individual isotope effects at each position.
Experimental Protocol for Quantifying the Kinetic Isotope Effect
The following is a detailed methodology for a competition experiment to determine the kinetic isotope effect for the intramolecular cyclization of this compound.
Objective: To determine the kH/kD for the intramolecular cyclization of 1,5-dibromopentane.
Materials:
-
1,5-Dibromopentane
-
This compound
-
Suitable nucleophile (e.g., a primary amine for piperidine synthesis)
-
Anhydrous, non-polar aprotic solvent (e.g., acetonitrile)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Standard laboratory glassware and equipment
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reactant Mixture: Prepare an equimolar mixture of 1,5-dibromopentane and this compound. The precise ratio should be determined by GC-MS analysis of the starting material mixture with the internal standard.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation of Reaction: Add the equimolar mixture of 1,5-dibromopentane and this compound to the stirred solution of the nucleophile. Start timing the reaction immediately.
-
Reaction Monitoring: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).
-
Extraction and Sample Preparation: Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous sodium sulfate and prepare samples for GC-MS analysis by adding a known amount of the internal standard.
-
GC-MS Analysis: Analyze the samples by GC-MS to determine the relative amounts of unreacted 1,5-dibromopentane and this compound at each time point.
-
Data Analysis: The kinetic isotope effect (kH/kD) can be calculated from the change in the ratio of the non-deuterated to the deuterated starting material over time using the following equation:
kH/kD = ln([H]t/[H]0) / ln([D]t/[D]0)
where [H]0 and [D]0 are the initial concentrations of the non-deuterated and deuterated reactants, and [H]t and [D]t are their concentrations at time t.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway, the experimental workflow, and the principles of the kinetic isotope effect.
Caption: Intramolecular SN2 cyclization of 1,5-dibromopentane.
Caption: Experimental workflow for KIE determination.
Caption: Energy profile illustrating the kinetic isotope effect.
References
1,5-Dibromopentane-d10: A High-Fidelity Internal Standard for Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based techniques, the choice of an internal standard is paramount to achieving accurate and precise results. 1,5-Dibromopentane-d10, a deuterated analog of 1,5-dibromopentane, emerges as a superior internal standard, especially for the analysis of volatile and semi-volatile organic compounds. Its chemical and physical properties closely mimic those of the target analyte, ensuring it behaves similarly during sample preparation and analysis, thereby effectively compensating for variations and matrix effects.
Unparalleled Accuracy and Precision: The Deuterated Advantage
The primary advantage of using a deuterated internal standard like this compound lies in its isotopic similarity to the non-labeled target analyte. This similarity ensures that the internal standard co-elutes with the analyte in chromatographic separations and experiences nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer. This co-behavior is crucial for correcting variations that can occur during sample extraction, derivatization, and injection, as well as mitigating the suppressive or enhancing effects of the sample matrix on the analyte signal.[1][2]
Table 1: Performance of a Deuterated Bromoalkane Internal Standard (1,2-Dibromoethane) in GC-MS Analysis
| Parameter | Performance |
| Accuracy (Recovery) | 83.2% - 106.0%[3] |
| Precision (RSD) | 2.8% - 12.0%[3] |
This data for 1,2-dibromoethane is presented as a proxy for the expected performance of this compound due to their structural similarity.
In contrast, non-isotopically labeled internal standards, while more economical, often exhibit different chromatographic retention times and ionization efficiencies compared to the target analyte. This can lead to less effective correction for matrix effects and analytical variability, ultimately compromising the accuracy and precision of the results.
Table 2: Comparison of Internal Standard Types
| Feature | This compound (Deuterated) | Non-Deuterated Structural Analog |
| Chromatographic Elution | Co-elutes with the analyte | May have a different retention time |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly from the analyte |
| Matrix Effect Compensation | High | Moderate to Low |
| Accuracy | Excellent | Good to Fair |
| Precision | Excellent | Good to Fair |
| Cost | Higher | Lower |
Experimental Protocol: Quantitative Analysis of Volatile Organic Compounds (VOCs) using this compound
This protocol outlines a general procedure for the quantitative analysis of a target volatile organic compound (e.g., 1,5-dibromopentane) in a water sample using this compound as an internal standard, based on methodologies similar to EPA Method 8260.[4][5]
1. Sample Preparation:
- Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials.
- Add a known amount of this compound internal standard solution to each sample, calibration standard, and blank.
- The final concentration of the internal standard should be consistent across all samples and standards.
2. Purge and Trap:
- The sample is purged with an inert gas (e.g., helium) to extract the volatile organic compounds.
- The purged VOCs are trapped on a sorbent trap.
- The trap is then heated to desorb the VOCs onto the gas chromatograph.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-624 or equivalent capillary column suitable for VOC analysis.
- Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 35°C and ramping to 220°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
- Monitor characteristic ions for both the target analyte and this compound.
4. Quantification:
- The concentration of the target analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
- This response ratio is then compared to a calibration curve generated from standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Workflow for Quantitative GC-MS Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of volatile organic compounds using an internal standard.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
References
A Comparative Guide to the Use of 1,5-Dibromopentane-d10 in the Quantitative Analysis of Brominated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of brominated hydrocarbons, focusing on the advantages of using a deuterated internal standard, 1,5-Dibromopentane-d10, over its non-deuterated analogue. The data and methodologies presented are based on a hypothetical inter-laboratory study designed to reflect typical analytical challenges and outcomes.
Introduction
Accurate quantification of halogenated organic compounds is critical in various fields, including environmental monitoring, pharmaceutical development, and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose. The use of an appropriate internal standard is paramount to achieving high-quality, reliable data by correcting for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte of interest and behave similarly during extraction and ionization, thus providing superior correction for matrix effects and other sources of error.
This guide presents a hypothetical inter-laboratory comparison between two laboratories analyzing for 1,4-dibromobutane in a water matrix.
-
Laboratory A: Employs this compound as an internal standard.
-
Laboratory B: Utilizes 1,6-dibromohexane, a non-deuterated structural analogue, as an internal standard.
The following sections detail the experimental protocols, present a comparative analysis of the performance data, and visualize the analytical workflow.
Comparative Performance Data
The following tables summarize the key performance metrics from the two hypothetical laboratories. The data clearly demonstrates the enhanced precision and accuracy achieved with the use of the deuterated internal standard.
Table 1: Calibration Curve Linearity
| Laboratory | Internal Standard | Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| A | This compound | 1,4-Dibromobutane | 1 - 100 | 0.9998 |
| B | 1,6-Dibromohexane | 1,4-Dibromobutane | 1 - 100 | 0.9975 |
Table 2: Precision and Accuracy (n=5)
| Laboratory | Internal Standard | Spiked Concentration (µg/L) | Measured Mean (µg/L) | Relative Standard Deviation (RSD, %) | Recovery (%) |
| A | This compound | 10 | 9.92 | 2.1 | 99.2 |
| A | This compound | 50 | 50.8 | 1.8 | 101.6 |
| B | 1,6-Dibromohexane | 10 | 9.15 | 8.5 | 91.5 |
| B | 1,6-Dibromohexane | 50 | 54.2 | 7.9 | 108.4 |
Experimental Protocols
The following are the detailed methodologies employed by the two laboratories.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: 50 mL water samples were collected in amber glass vials.
-
Internal Standard Spiking:
-
Laboratory A: Samples were spiked with 50 µL of a 10 µg/mL solution of this compound in methanol.
-
Laboratory B: Samples were spiked with 50 µL of a 10 µg/mL solution of 1,6-dibromohexane in methanol.
-
-
Extraction: To each sample, 10 mL of dichloromethane was added. The vials were sealed and shaken vigorously for 2 minutes.
-
Phase Separation: The vials were allowed to stand for 10 minutes to allow for phase separation.
-
Collection: The bottom organic layer (dichloromethane) was carefully collected using a Pasteur pipette and transferred to a clean vial containing approximately 1 g of anhydrous sodium sulfate to remove any residual water.
-
Concentration: The extract was then transferred to a clean GC vial for analysis.
GC-MS Analysis
-
Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977B Mass Selective Detector.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1,4-Dibromobutane: m/z 135, 137
-
This compound: m/z 154
-
1,6-Dibromohexane: m/z 135, 137, 163, 165
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying logic of using a deuterated internal standard.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The presented hypothetical data underscores the significant advantages of using a deuterated internal standard, such as this compound, for the quantitative analysis of brominated hydrocarbons. The near-identical chemical and physical properties of the deuterated standard to the analyte of interest allow for more effective correction of analytical variability, leading to superior linearity, precision, and accuracy. For researchers, scientists, and drug development professionals requiring the highest quality data, the use of stable isotope-labeled internal standards is strongly recommended.
Comparative Analysis of 1,5-Dibromopentane-d10 and 1,5-Dibromopentane Reference Materials
This guide provides a detailed comparison of 1,5-Dibromopentane-d10 and its non-deuterated counterpart, 1,5-Dibromopentane, for use as reference materials in research and drug development. The selection of an appropriate reference standard is critical for ensuring the accuracy and reliability of analytical data. This document outlines the key specifications, analytical methodologies for purity assessment, and a visual representation of the analytical workflow.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for both the deuterated and non-deuterated 1,5-Dibromopentane reference materials. Data for the deuterated compound is based on specifications provided by LGC Standards, while data for the non-deuterated compound is taken from a Certificate of Analysis by Sigma-Aldrich.
| Parameter | This compound | 1,5-Dibromopentane |
| Supplier | LGC Standards | Sigma-Aldrich |
| CAS Number | 1219802-90-0 | 111-24-0 |
| Molecular Formula | C5D10Br2 | C5H10Br2 |
| Molecular Weight | 240.00 g/mol | 229.94 g/mol |
| Chemical Purity | ≥ 98% | 97% (by GC) |
| Isotopic Purity | 98 atom % D[1] | Not Applicable |
| Appearance | Not specified | Colorless liquid |
| Refractive Index (n20/D) | Not specified | 1.512 (lit.) |
Experimental Protocols
Detailed methodologies for the determination of chemical and isotopic purity are crucial for the validation and use of reference materials. The following are representative protocols for the analysis of 1,5-Dibromopentane and its deuterated analog.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for assessing the chemical purity of both this compound and 1,5-Dibromopentane.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: VF-624ms or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
2. Reagents and Standards:
-
1,5-Dibromopentane reference standard (of known purity).
-
High-purity solvent for dilution (e.g., Dichloromethane, HPLC grade).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Scan Range: m/z 35-300
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,5-Dibromopentane sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).
5. Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed to determine the isotopic enrichment of this compound.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
2. Reagents and Standards:
-
This compound sample.
-
Non-deuterated solvent (e.g., Chloroform, without TMS).
-
Internal standard (optional, for quantitative NMR).
3. NMR Parameters (¹H NMR):
-
Pulse Program: Standard single pulse sequence.
-
Solvent: Chloroform (non-deuterated).
-
Acquisition Time: Sufficient to allow for good signal-to-noise ratio.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure quantitative results.
4. Sample Preparation:
-
Dissolve a small amount of the this compound sample in the non-deuterated chloroform.
5. Analysis:
-
Acquire the ¹H NMR spectrum.
-
The isotopic purity is determined by comparing the integral of the residual proton signals in the deuterated sample to the integral of the corresponding signals in a known amount of a non-deuterated standard, or by comparing the signal intensity of the residual protons to the signal of a known internal standard. The percentage of deuteration can be calculated from the reduction in the integral of the proton signals.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of 1,5-Dibromopentane reference materials.
Caption: Workflow for Chemical Purity Analysis by GC-MS
Caption: Workflow for Isotopic Purity Analysis by NMR
References
Benchmarking 1,5-Dibromopentane-d10: A Comparative Guide for Bioanalytical Assays
For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard is a critical step in ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of 1,5-Dibromopentane-d10 against its non-deuterated analog and a structural analog, offering a framework for its evaluation as an internal standard in bioanalytical workflows, particularly for mass spectrometry-based methods.
Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard for internal standards in quantitative mass spectrometry.[1][2][3] Their near-identical chemical and physical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][4] This guide outlines the experimental procedures to benchmark the performance of this compound, providing the necessary protocols and data presentation formats to support its implementation in your laboratory.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit similar extraction recovery and ionization response, while having a distinct mass-to-charge ratio (m/z) to avoid interference.[1] The following tables present a template for summarizing the key performance metrics for this compound, its non-deuterated counterpart (1,5-Dibromopentane), and a structural analog (e.g., 1,6-Dibromohexane).
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | Analyte | This compound | 1,5-Dibromopentane | 1,6-Dibromohexane |
| Retention Time (min) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Relative Retention Time | 1.00 | [Calculate Value] | [Calculate Value] | [Calculate Value] |
| Precursor Ion (m/z) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Product Ion (m/z) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | This compound | 1,5-Dibromopentane | 1,6-Dibromohexane |
| Linearity (r²) | ≥ 0.99 | [Insert Value] | [Insert Value] | [Insert Value] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [Insert Value] | [Insert Value] | [Insert Value] |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | [Insert Value] | [Insert Value] | [Insert Value] |
| Recovery (%) | Consistent and reproducible | [Insert Value] | [Insert Value] | [Insert Value] |
| Matrix Effect (%) | Within acceptable limits | [Insert Value] | [Insert Value] | [Insert Value] |
| Stability (% Change) | Within ±15% | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate this compound as an internal standard.
Stock Solution Preparation and Calibration Standards
Individual stock solutions of the analyte and the internal standards (this compound, 1,5-Dibromopentane, and 1,6-Dibromohexane) should be prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution. Calibration standards are prepared by spiking the appropriate working solutions into blank biological matrix (e.g., plasma, urine). A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and at least six to eight non-zero concentrations.
Sample Preparation (Protein Precipitation)
This protocol describes a general protein precipitation method. The optimal procedure may vary depending on the specific analyte and matrix.
-
Aliquot 100 µL of each calibration standard, quality control (QC) sample, and study sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (at a constant concentration) to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions should be optimized for the specific analyte and internal standards.
-
Chromatographic Column: A suitable C18 column is often a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for the analyte and each internal standard should be optimized for maximum intensity.
Method Validation Procedures
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5][6][7]
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standards.
-
Linearity and Range: Analyze the calibration curve standards in triplicate. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Recovery: Compare the peak area of the analyte in pre-spiked extracted samples to that in post-spiked extracted samples at three QC levels. Recovery should be consistent across the concentration range.
-
Matrix Effect: Investigate the ion suppression or enhancement by comparing the peak area of the analyte in post-spiked extracted samples from at least six different matrix lots to the peak area in a neat solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: General bioanalytical workflow incorporating an internal standard.
Caption: Key parameters in bioanalytical method validation.
By following these guidelines and protocols, researchers can rigorously evaluate the performance of this compound as an internal standard, ensuring the development of a robust and reliable bioanalytical method. The use of a stable isotope-labeled internal standard like this compound is expected to yield superior accuracy and precision compared to its non-deuterated or structural analogs, ultimately leading to higher quality data in drug development and other research applications.
References
- 1. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,5-Dibromopentane-d10: A Procedural Guide
Ensuring the safe and compliant disposal of 1,5-Dibromopentane-d10 is critical for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated organobromine compound, minimizing risks and ensuring regulatory compliance.
Key Physical and Hazard Data
Proper handling and disposal procedures are informed by the inherent properties and hazards of a chemical. The following table summarizes key data for 1,5-Dibromopentane, which is chemically analogous to its deuterated form, this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C5H10Br2 | [1] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Odor | Odorless | [1] |
| Flash Point | 79 °C (174.2 °F) | [3] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin and eye irritation. | [1][3][4] |
Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste.[1] Adherence to institutional and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[5]
1. Waste Identification and Segregation:
-
Waste Determination: The first step in proper disposal is to classify the waste material.[5] Based on its hazardous characteristics, this compound is considered a hazardous waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected as a halogenated organic solvent waste.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE:
3. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition, as the substance is a combustible liquid.[3][4]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1][4]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your institution's EHS office.
5. Final Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash.[5] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by regulations.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,5-Dibromopentane-d10
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety protocols and logistical plans for handling 1,5-Dibromopentane-d10. The information is compiled to ensure safe laboratory practices, from initial handling to final disposal, building on established safety data for its non-deuterated analog, 1,5-Dibromopentane.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The substance is known to cause skin and serious eye irritation.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye Protection | Chemical safety goggles or safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | Consult manufacturer/supplier for specific glove material and breakthrough time information. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] | Ensure clothing is resistant to chemical splashes. |
| Respiratory Protection | Use a respirator with a type ABEK (EN14387) filter in case of inadequate ventilation or when airborne concentrations are high. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to prevent the formation of vapor.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][5]
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong bases and strong oxidizing agents.[3][5]
-
Facilities storing this material should be equipped with an eyewash facility and a safety shower.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Evacuate unnecessary personnel from the area.[1]
-
Use personal protective equipment as required.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[3]
-
Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable container for disposal.[3][5]
First Aid:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[1]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] Remove contaminated clothing and wash it before reuse.[3]
-
After inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
After ingestion: Rinse mouth. Do not induce vomiting.[1] Seek immediate medical attention.[2]
Disposal Plan
Waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Waste is classified as hazardous.[7]
-
For small quantities (less than 10g), dissolve the chemical in a flammable solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
For larger quantities, the material should be disposed of by a licensed professional waste disposal service.[6]
-
Dispose of contents and container to an approved waste disposal plant.[5][7]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. kscl.co.in [kscl.co.in]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
